2-Chloro-3-fluoro-5-methoxypyridine
Beschreibung
BenchChem offers high-quality 2-Chloro-3-fluoro-5-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoro-5-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-chloro-3-fluoro-5-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWUTYNFETYGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluoro-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of fluorine and other halogens into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. The pyridine nucleus, a ubiquitous motif in bioactive molecules, offers a versatile platform for fine-tuning physicochemical and pharmacological properties. 2-Chloro-3-fluoro-5-methoxypyridine, in particular, represents a key building block whose unique substitution pattern provides a valuable handle for further synthetic elaboration. This guide provides a comprehensive overview of a viable synthetic pathway to this important intermediate, grounded in established chemical principles and supported by literature precedents.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
The synthesis of 2-chloro-3-fluoro-5-methoxypyridine necessitates the carefully orchestrated introduction of three distinct substituents onto the pyridine ring. A logical retrosynthetic analysis suggests a convergent approach, wherein a pre-functionalized pyridine core is further elaborated. Given the reactivity of the pyridine ring, direct, late-stage functionalization can be challenging and often leads to issues with regioselectivity. Therefore, a more robust strategy involves the construction of a suitably substituted pyridine precursor followed by key transformations.
A plausible and efficient synthetic route commences with a commercially available or readily accessible starting material, 2-methoxy-5-aminopyridine. This pathway leverages a diazotization-fluorination reaction followed by a regioselective bromination and subsequent chlorination to yield the target compound. This approach offers a high degree of control over the substitution pattern and relies on well-understood and scalable reaction classes.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic pathway for 2-chloro-3-fluoro-5-methoxypyridine.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Methoxy-5-fluoropyridine
The initial step involves the conversion of the amino group of 2-methoxy-5-aminopyridine to a fluoro group via a Balz-Schiemann type reaction. This classic transformation proceeds through a diazonium salt intermediate.
Protocol:
-
Diazotization: 2-Methoxy-5-aminopyridine is dissolved in an acidic medium, typically a solution of a non-nucleophilic acid such as tetrafluoroboric acid (HBF₄) or hydrochloric acid. The solution is cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The choice of a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Fluorination: The resulting diazonium salt is then gently warmed, often in the presence of a fluorinating agent like HBF₄, which serves as both the acid and the fluoride source. Thermal decomposition of the diazonium tetrafluoroborate salt liberates nitrogen gas and generates a pyridyl cation, which is subsequently trapped by the fluoride anion to yield 2-methoxy-5-fluoropyridine. A patent describes a similar process where 2-methoxy-5-aminopyridine is dissolved in an acid, treated with a nitrite, and then reacted with a fluorination reagent to obtain 2-methoxy-5-fluoropyridine.[1]
Causality and Expertise: The Balz-Schiemann reaction is a reliable method for introducing fluorine into an aromatic ring. The use of tetrafluoroboric acid is advantageous as it often leads to the precipitation of the diazonium tetrafluoroborate salt, which can be isolated and then decomposed in a separate, more controlled step. This procedure enhances the safety and purity of the product.
Step 2: Synthesis of 2-Methoxy-3-bromo-5-fluoropyridine
With the 5-fluoro and 2-methoxy groups in place, the next transformation is the regioselective bromination at the 3-position. The electron-donating methoxy group and the weakly deactivating fluoro group direct electrophilic substitution to the vacant positions on the pyridine ring.
Protocol:
-
Bromination: 2-Methoxy-5-fluoropyridine is dissolved in a suitable solvent, such as a halogenated solvent (e.g., chloroform, dichloromethane) or a polar aprotic solvent. A brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, is then added portion-wise or dropwise. The reaction is typically carried out at room temperature or with gentle heating.[1] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine. The organic layer is then separated, washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-methoxy-3-bromo-5-fluoropyridine. A similar synthesis starting from 3-bromo-5-fluoropyridin-2(1H)-one and methylating with iodomethane in the presence of silver carbonate has also been reported, yielding the desired product.[2]
Causality and Expertise: The choice of brominating agent can influence the reaction's selectivity and reactivity. NBS is often preferred over liquid bromine as it is a solid and easier to handle, and it can sometimes lead to cleaner reactions with fewer byproducts. The regioselectivity is governed by the electronic effects of the existing substituents. The methoxy group is a strong activating group, while the fluorine is a deactivating group. The directing effects of these groups favor substitution at the 3-position.
Step 3: Synthesis of 2-Chloro-3-fluoro-5-methoxypyridine
The final step is the introduction of the chloro group at the 2-position. A common strategy for achieving this transformation on a pyridine ring is through a directed ortho-metalation followed by quenching with an electrophilic chlorine source.
Protocol:
-
Metalation: 2-Methoxy-3-bromo-5-fluoropyridine is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature, typically -78 °C. A strong base, such as n-butyllithium (n-BuLi), is then added dropwise. The lithiation is expected to occur at the 2-position, directed by the methoxy group.
-
Chlorination: After a short stirring period at low temperature to ensure complete metalation, an electrophilic chlorine source, such as hexachloroethane (C₂Cl₆), is added to the reaction mixture. A similar procedure is described for the synthesis of 2-chloro-3-fluoropyridine from 3-fluoropyridine, where n-butyllithium is used for metalation followed by the addition of hexachloroethane.[3]
-
Work-up and Purification: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride. The mixture is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 2-chloro-3-fluoro-5-methoxypyridine, is purified by column chromatography or distillation.
Causality and Expertise: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. The methoxy group at the 5-position is not ideally positioned to direct metalation to the 2-position. However, in the absence of other strongly directing groups, and with the 3-position blocked by fluorine, lithiation at the 2-position is a plausible outcome. The use of hexachloroethane as the chlorine source is advantageous as it is a solid and relatively easy to handle.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield | Reference |
| 1 | 2-Methoxy-5-aminopyridine | 2-Methoxy-5-fluoropyridine | NaNO₂, HBF₄ | >50% | [1] |
| 2 | 2-Methoxy-5-fluoropyridine | 2-Methoxy-3-bromo-5-fluoropyridine | NBS or Br₂ | 43.8% (from a related synthesis) | [2] |
| 3 | 2-Methoxy-3-bromo-5-fluoropyridine | 2-Chloro-3-fluoro-5-methoxypyridine | n-BuLi, C₂Cl₆ | 63% (for a similar chlorination) | [3] |
Conclusion
The synthesis of 2-chloro-3-fluoro-5-methoxypyridine can be effectively achieved through a multi-step sequence starting from 2-methoxy-5-aminopyridine. This pathway relies on well-established and scalable chemical transformations, including diazotization-fluorination, electrophilic bromination, and directed ortho-metalation-chlorination. The strategic selection of reagents and reaction conditions is paramount to ensure high yields and purities. This in-depth guide provides a solid foundation for researchers and drug development professionals to access this valuable synthetic intermediate, paving the way for the discovery of novel bioactive molecules.
References
-
Synthesis of 2-chloro-3-fluoropyridine N-oxide. PrepChem.com. Available at: [Link]
- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine. Google Patents.
-
WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. WIPO Patentscope. Available at: [Link]
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. Available at: [Link]
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Google Patents.
- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.
- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents.
Sources
2-Chloro-3-fluoro-5-methoxypyridine (CAS 1211588-72-5): Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
In modern drug development, the strategic incorporation of polyfunctionalized heterocyclic building blocks is essential for optimizing the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). 2-Chloro-3-fluoro-5-methoxypyridine is a highly versatile, orthogonally reactive pyridine derivative. Its unique substitution pattern—a C2-chloride for transition-metal-catalyzed cross-coupling, a C3-fluorine for metabolic stability and inductive tuning, and a C5-methoxy group for hydrogen-bonding interactions—makes it a privileged scaffold. This whitepaper details its structural identifiers, self-validating analytical profiles, and step-by-step synthetic workflows for downstream functionalization in oncology and neurology.
Physicochemical Profiling & Structural Identifiers
Accurate structural identification is the first step in ensuring the integrity of any synthetic workflow. The quantitative data and identifiers for 2-Chloro-3-fluoro-5-methoxypyridine are summarized in Table 1.
Table 1: Physicochemical and Structural Data
| Property | Value |
|---|---|
| Chemical Name | 2-Chloro-3-fluoro-5-methoxypyridine |
| CAS Registry Number | 1211588-72-5[1],[2] |
| Molecular Formula | C₆H₅ClFNO[2] |
| Molecular Weight | 161.56 g/mol [2] |
| SMILES String | COc1cnc(Cl)c(F)c1 |
Analytical Causality: ¹H NMR Structural Validation
The ¹H NMR spectrum (CDCl₃, 400/500 MHz) of this compound acts as a self-validating system, where the electronic environment dictated by the substituents perfectly explains the observed chemical shifts and J-couplings[3],[4]:
-
δ 7.94 (d, J = 2.7 Hz, 1H): Assigned to the C6 proton. It is highly deshielded by the adjacent electronegative pyridine nitrogen. Because the C5 position is occupied by the methoxy group, it only exhibits a long-range meta-coupling (⁴J = 2.7 Hz) to the C4 proton[4].
-
δ 7.07 (dd, J = 9.4, 2.7 Hz, 1H): Assigned to the C4 proton. The distinct 9.4 Hz coupling constant is characteristic of a ³Jortho-coupling to the C3 fluorine atom, while the 2.7 Hz constant reflects the meta-coupling to C6[4].
-
δ 3.88 (s, 3H): Represents the isolated methyl protons of the C5 methoxy group[4].
Mechanistic Pathway Visualization
The orthogonal reactivity of 2-Chloro-3-fluoro-5-methoxypyridine allows it to be directed into multiple distinct pharmacological pipelines. The logical relationships between the synthetic methodologies and their downstream therapeutic applications are mapped below.
Fig 1: Downstream synthetic pathways and pharmacological applications of CAS 1211588-72-5.
Synthetic Methodologies & Experimental Protocols
To ensure reproducibility and trustworthiness, the following experimental workflows detail not just the procedural steps, but the mechanistic causality behind the reagent choices.
Protocol A: Palladium-Catalyzed Carbonylation (BET Inhibitor Precursor)
This protocol converts the C2-chloride into a methyl ester, yielding methyl 3-fluoro-5-methoxypicolinate, a critical intermediate for quinazolinone-based BET inhibitors[5],[4].
Causality & Design: Palladium-catalyzed carbonylation leverages the C2-chloride as a competent electrophile for oxidative addition. The selection of Pd(dppf)Cl₂ is critical; the large bite angle of the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which is a strict prerequisite for the subsequent migratory insertion of carbon monoxide[4]. Triethylamine (TEA) serves as a non-nucleophilic base to scavenge the generated HCl, preventing catalyst poisoning.
Step-by-Step Methodology:
-
Preparation: In a high-pressure autoclave, dissolve 2-chloro-3-fluoro-5-methoxypyridine (5.05 g, 31.2 mmol) in anhydrous methanol (150 mL)[4].
-
Reagent Addition: Add triethylamine (13.0 mL, 93.6 mmol, 3.0 eq) followed by the catalyst Pd(dppf)Cl₂ (1.14 g, 1.56 mmol, 5 mol%)[4].
-
Atmosphere Exchange: Purge the vessel with carbon monoxide (CO) three times to ensure complete displacement of oxygen, which prevents premature palladium oxidation.
-
Reaction: Pressurize the autoclave to 200 psi with CO and heat the mixture under vigorous stirring at 110 °C for 6 hours[4].
-
Workup: Cool the mixture to room temperature, carefully vent the CO gas, and filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and partition between ethyl acetate and water to isolate the esterified product[4].
Protocol B: Directed ortho-Lithiation and Iodination (Orexin Agonist Precursor)
This protocol functionalizes the C4 position with an iodine atom, preparing the scaffold for macrocyclic urea synthesis[6],[7].
Causality & Design: The synergistic electron-withdrawing inductive effects of the C3-fluorine and C5-methoxy groups significantly lower the pKa of the C4 proton. At cryogenic temperatures (-78 °C), n-butyllithium acts as a kinetic base, selectively deprotonating the C4 position via Directed ortho-Metalation (DoM) without inducing unwanted nucleophilic aromatic substitution (SₙAr) at the C2-chloride[6]. Quenching with sodium bisulfite during workup reduces unreacted iodine to iodide, preventing oxidative degradation of the product.
Step-by-Step Methodology:
-
Deprotonation: To a solution of 2-chloro-3-fluoro-5-methoxypyridine (2.65 g, 16.4 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) at -78 °C, add 2.5 M n-butyllithium in hexanes (7.22 mL, 18.0 mmol) dropwise[6].
-
Lithiation: Stir the deep-colored solution at -78 °C for exactly 1 hour to ensure complete kinetic metalation[7].
-
Electrophilic Trapping: Add solid iodine (4.62 g, 18.2 mmol) in batches. Maintain the temperature at -78 °C during addition, then allow the solution to slowly warm to ambient temperature over 2 hours[6].
-
Quench & Extraction: Quench the reaction by the slow addition of saturated aqueous sodium bisulfite (50 mL) until the iodine color fully dissipates[6],[7]. Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate.
Pharmacological Applications
The functionalized derivatives of 2-Chloro-3-fluoro-5-methoxypyridine are heavily utilized across multiple therapeutic areas:
-
BET Bromodomain Inhibitors (Oncology & Sepsis): Following carbonylation and cyclization into quinazolinones, the scaffold acts as a potent inhibitor of Bromodomain and Extra-Terminal motif (BET) proteins. By preventing Brd4 from interacting with acetylated histones, these compounds downregulate MYC transcription in acute myeloid leukemia and suppress NF-κB pathways in severe sepsis[5],[4].
-
Orexin Receptor Agonists (Neurology): The iodinated derivative is cross-coupled to form macrocyclic ureas. The fluorinated pyridine core provides a rigid, lipophilic spacer that optimizes blood-brain barrier (BBB) penetration, making it an effective agonist for treating psychiatric disorders and narcolepsy[6],[7].
-
OGA and Pol θ Inhibitors: The C2-chloride undergoes Suzuki coupling or SₙAr to synthesize monocyclic O-GlcNAc hydrolase (OGA) inhibitors, which prevent tau protein aggregation in Alzheimer's disease[8]. Similarly, it is utilized in the synthesis of semi-saturated bicyclic derivatives targeting DNA polymerase Theta (Pol θ) for cancer therapeutics[9],[10].
References
-
[6],[7] WO2022094012A1 - Macrocyclic urea orexin receptor agonists. Source: Google Patents. URL:
-
[9],[10] WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses. Source: Google Patents. URL:
-
[5],[3],[4] US10500209B2 - Quinazolinones as bromodomain inhibitors. Source: Google Patents. URL:
-
[8] WO2018109202A1 - Monocyclic oga inhibitor compounds. Source: Google Patents. URL:
Sources
- 1. 1211588-72-5|2-Chloro-3-fluoro-5-methoxypyridine|BLD Pharm [bldpharm.com]
- 2. CAS:1211588-72-5, 2-Chloro-3-fluoro-5-methoxypyridine-毕得医药 [bidepharm.com]
- 3. CN105593224B - Novel quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]
- 4. US10500209B2 - Quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]
- 5. US10500209B2 - Quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]
- 6. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]
- 7. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]
- 8. WO2018109202A1 - Monocyclic oga inhibitor compounds - Google Patents [patents.google.com]
- 9. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 10. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
A Spectroscopic Guide to the Structural Elucidation of 2-Chloro-3-fluoro-5-methoxypyridine
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Chloro-3-fluoro-5-methoxypyridine (CAS Number: 1211588-72-5), a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science.[1] Given the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive framework, leveraging established spectroscopic principles and comparative data from analogous structures. The methodologies and interpretations presented herein are designed to guide researchers in the structural verification and quality assessment of this compound.
Introduction: The Imperative of Structural Verification
In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational requirement. The precise arrangement of substituents on a heterocyclic scaffold like pyridine dictates its physicochemical properties, reactivity, and biological activity. 2-Chloro-3-fluoro-5-methoxypyridine, with its unique combination of electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups, presents a compelling case for detailed spectroscopic characterization.
This guide will systematically explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the anticipated spectral features, we aim to provide a robust analytical workflow for its identification and to distinguish it from potential isomers or impurities.
Molecular Structure and Spectroscopic Overview
The structural features of 2-Chloro-3-fluoro-5-methoxypyridine are key to interpreting its spectra. The pyridine ring is substituted with a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a methoxy group at the 5-position.
Caption: Molecular structure of 2-Chloro-3-fluoro-5-methoxypyridine with atom numbering.
Predicted Spectroscopic Highlights:
-
¹H NMR: Two distinct signals in the aromatic region and one singlet for the methoxy group protons.
-
¹³C NMR: Six unique signals for the pyridine ring carbons and one for the methoxy carbon, with characteristic splittings due to carbon-fluorine coupling.
-
IR: Characteristic absorption bands for aromatic C-H, C=C/C=N, C-O, C-Cl, and C-F bonds.
-
MS: A distinct molecular ion peak with an isotopic pattern characteristic of a monochlorinated compound, followed by predictable fragmentation pathways.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-3-fluoro-5-methoxypyridine are detailed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the three methoxy protons.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H4 | 7.2 - 7.5 | Doublet of doublets (dd) | ³J(H4-F3) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 2-3 Hz | Deshielded by the adjacent electronegative fluorine and influenced by the methoxy group. |
| H6 | 7.8 - 8.1 | Doublet (d) | ⁴J(H6-F3) ≈ 2-4 Hz | Deshielded by the adjacent nitrogen atom and influenced by the chlorine atom. |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | Typical range for a methoxy group attached to an aromatic ring. |
The prediction of chemical shifts is based on the additive effects of substituents on the pyridine ring. The fluorine at C3 will have a significant deshielding effect on the adjacent H4 proton, while the nitrogen atom will deshield the H6 proton. The coupling between H4 and the fluorine at C3 (³J) is expected to be the largest coupling constant for this proton. A smaller four-bond coupling (⁴J) between H4 and H6 is also anticipated. The H6 proton is expected to show a small four-bond coupling to the fluorine atom.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display seven signals. The carbon atoms of the pyridine ring will exhibit characteristic chemical shifts and C-F coupling constants.
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |
| C2 | 148 - 152 | ²J(C2-F) ≈ 15-25 Hz | Attached to chlorine and nitrogen, deshielded. |
| C3 | 150 - 155 | ¹J(C3-F) ≈ 240-260 Hz | Directly bonded to fluorine, large one-bond coupling constant and significantly deshielded. |
| C4 | 115 - 120 | ²J(C4-F) ≈ 20-30 Hz | Shielded by the methoxy group at C5, but deshielded by fluorine at C3. |
| C5 | 145 - 150 | ³J(C5-F) ≈ 5-10 Hz | Attached to the oxygen of the methoxy group, deshielded. |
| C6 | 135 - 140 | ⁴J(C6-F) ≈ 2-5 Hz | Deshielded by the adjacent nitrogen atom. |
| -OCH₃ | 55 - 60 | N/A | Typical range for a methoxy carbon. |
The most notable feature in the predicted ¹³C NMR spectrum is the large one-bond coupling constant (¹J) for C3, which is directly attached to the fluorine atom. The two-bond couplings (²J) to C2 and C4 are also expected to be significant. These C-F couplings are highly diagnostic for confirming the position of the fluorine substituent.
Caption: Key predicted NMR through-bond couplings in 2-Chloro-3-fluoro-5-methoxypyridine.
Experimental Protocol for NMR Data Acquisition
For reproducible and high-quality NMR data, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 2-Chloro-3-fluoro-5-methoxypyridine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Typical acquisition parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (to achieve adequate signal-to-noise)
-
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a standard proton-decoupled pulse sequence.
-
Typical acquisition parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds (to ensure quantitative signals for all carbon types)
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 2-Chloro-3-fluoro-5-methoxypyridine will be characterized by absorptions corresponding to its aromatic and substituent vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 2980-2850 | Aliphatic C-H stretch (-OCH₃) | Medium |
| 1600-1550 | C=C and C=N ring stretching | Strong-Medium |
| 1480-1440 | C=C and C=N ring stretching | Strong-Medium |
| 1280-1240 | Asymmetric C-O-C stretch (aryl ether) | Strong |
| 1150-1050 | C-F stretch | Strong |
| 1050-1020 | Symmetric C-O-C stretch (aryl ether) | Medium |
| 800-750 | C-Cl stretch | Strong |
The presence of strong bands in the regions of 1600-1440 cm⁻¹ will be indicative of the pyridine ring. A strong absorption between 1280-1240 cm⁻¹ is characteristic of the aryl ether C-O bond. The C-F and C-Cl stretching vibrations are also expected to be strong and are important for confirming the presence of these halogens.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its elemental composition and connectivity.
The molecular formula of 2-Chloro-3-fluoro-5-methoxypyridine is C₆H₅ClFNO, with a monoisotopic mass of approximately 161.00 g/mol .
Predicted Mass Spectrum (Electron Ionization)
Under Electron Ionization (EI) conditions, the following features are predicted:
Table 4: Predicted Mass-to-Charge Ratios (m/z) and Their Assignments
| m/z (Predicted) | Assignment | Notes |
| 161/163 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 163 will have approximately one-third the intensity of the M peak at m/z 161, which is characteristic of a single chlorine atom. |
| 146/148 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 132 | [M - CHO]⁺ | Loss of a formyl radical. |
| 126 | [M - Cl]⁺ | Loss of a chlorine radical. |
The most diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion, which will unambiguously indicate the presence of one chlorine atom. The fragmentation pattern will likely be initiated by the loss of a methyl radical from the methoxy group, a common fragmentation pathway for methoxy-substituted aromatic compounds.
Caption: A plausible fragmentation pathway for 2-Chloro-3-fluoro-5-methoxypyridine in EI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation (GC-MS with EI):
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
Ensure the compound is sufficiently volatile and thermally stable for gas chromatography.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Use a standard GC column and temperature program to separate the compound from any impurities.
-
The mass spectrometer should be operated in EI mode with a standard electron energy of 70 eV.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 40-200).
-
Conclusion
This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-Chloro-3-fluoro-5-methoxypyridine. The combination of these spectroscopic techniques offers a powerful and self-validating workflow for the structural confirmation of this compound. The predicted chemical shifts and coupling constants in NMR, the characteristic absorption frequencies in IR, and the molecular ion and fragmentation patterns in MS collectively form a unique spectroscopic fingerprint. Researchers and drug development professionals can use this guide as a reference for interpreting experimental data and ensuring the identity and purity of 2-Chloro-3-fluoro-5-methoxypyridine in their studies.
References
-
BenchChem. (2025). Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 3-Chloro-5-fluoro-2-methoxypyridine. Retrieved from a relevant technical note.[2]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Sources
molecular structure and conformation of 2-Chloro-3-fluoro-5-methoxypyridine
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-3-fluoro-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Substituted Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved therapeutic agents.[1] The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacological activity, selectivity, and pharmacokinetic profile.[1] 2-Chloro-3-fluoro-5-methoxypyridine is one such strategically substituted building block. The precise arrangement of its chloro, fluoro, and methoxy groups offers a unique confluence of electronic and steric properties, making it a valuable intermediate in the synthesis of novel chemical entities for drug discovery and agrochemical development.[1][2][3]
Understanding the nuanced details of its three-dimensional structure and conformational preferences is paramount. These factors dictate not only its intrinsic reactivity in synthetic transformations but also govern how it interacts with biological targets such as proteins and enzymes. This guide provides a comprehensive exploration of the molecular architecture of 2-Chloro-3-fluoro-5-methoxypyridine, grounded in established analytical techniques and computational insights.
I. Definitive Structural Elucidation: A Multi-Spectroscopic Approach
Unambiguous structural confirmation is the bedrock of chemical research. For a molecule like 2-Chloro-3-fluoro-5-methoxypyridine, where isomeric impurities can arise during synthesis, a multi-faceted spectroscopic approach is essential for unequivocal verification.[4]
Core Molecular Properties
A summary of the fundamental properties of 2-Chloro-3-fluoro-5-methoxypyridine is presented below.
| Property | Value | Source |
| CAS Number | 1211588-72-5 | [5] |
| Molecular Formula | C₆H₅ClFNO | [6] |
| Molecular Weight | 161.56 g/mol | [6][7] |
| Physical Form | Solid | [7] |
| Purity | Typically ≥98% | [6][7] |
| SMILES | COC1=CC(F)=C(Cl)N=C1 | |
| InChI Key | YLLPKZZZTACMIO-UHFFFAOYSA-N | [7] |
Spectroscopic Verification Workflow
Caption: Key conformational feature: rotation of the methoxy group relative to the pyridine ring.
Computational Modeling (DFT)
Density Functional Theory (DFT) is an indispensable tool for probing conformational preferences where experimental data, such as a crystal structure, is unavailable. [8]
-
Methodology: DFT calculations, using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to perform a potential energy surface scan by systematically rotating the C5-O bond. [8][9]This process identifies the lowest energy (most stable) conformation(s).
-
Expected Outcome: It is anticipated that the most stable conformation will involve the methoxy group's methyl substituent being oriented away from the sterically hindering fluorine atom, likely lying close to the plane of the pyridine ring to maximize resonance stabilization.
Predicted Physicochemical Properties
Computational methods also provide valuable predictions for drug development.
| Predicted Property | Value | Description |
| LogP | 1.8827 | A measure of lipophilicity, indicating its partitioning between octanol and water. |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | An indicator of a molecule's potential to permeate cell membranes. |
| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. |
| Hydrogen Bond Donors | 0 | The molecule has no hydrogens attached to electronegative atoms to donate. |
| Rotatable Bonds | 1 | The C-O bond of the methoxy group is the primary point of conformational flexibility. [6] |
Data sourced from ChemScene.[6]
III. Synthesis, Reactivity, and Application in Drug Discovery
2-Chloro-3-fluoro-5-methoxypyridine is not typically an end-product but rather a crucial intermediate. Its value lies in the reactivity of its substituent groups.
Synthetic Pathways
-
Diazotization Reactions: Starting from an amino-pyridine precursor (e.g., 2-chloro-3-amino-5-methoxypyridine), a diazotization reaction followed by treatment with a fluoride source can introduce the fluorine atom. [10]* Halogenation and Functionalization: Building from simpler pyridine or picoline precursors, a series of halogenation, nitration, reduction, and substitution reactions can be employed to install the desired groups in the correct positions. [3][11][12]
Role in the Drug Discovery Workflow
The strategic placement of halogens and a methoxy group makes this compound a versatile scaffold for generating molecular libraries for screening and lead optimization. [1]
-
Cross-Coupling Reactions: The chlorine atom at the C2 position is susceptible to displacement and can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical fragments.
-
Modulation of Properties: The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pKa of the pyridine nitrogen. The methoxy group influences solubility, conformation, and can also be a point for metabolic attack or a key hydrogen bond acceptor. [1][13][14]
Caption: Role of 2-Chloro-3-fluoro-5-methoxypyridine in a typical drug discovery workflow. [1]
IV. Safety and Handling
While a comprehensive Material Safety Data Sheet (MSDS) for this specific compound is not readily available, data from structurally similar halogenated pyridines suggest that it should be handled with caution. [15]
| Hazard Statement | GHS Code | Description |
|---|---|---|
| Harmful if swallowed | H302 | Acute oral toxicity. |
| Causes skin irritation | H315 | Can cause redness and irritation upon skin contact. |
| Causes serious eye irritation | H319 | Can cause significant eye irritation or damage. |
| May cause respiratory irritation | H335 | Inhalation may irritate the respiratory tract. |
General hazard data based on related compounds.[7][15]
Recommended Safety Precautions:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. [15]* Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves, safety goggles, and a lab coat. [15]* Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [15]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [7]
Conclusion
2-Chloro-3-fluoro-5-methoxypyridine is a chemical entity of significant interest to the drug discovery and development community. Its molecular structure, defined by the specific orientation of its chloro, fluoro, and methoxy substituents on a pyridine core, provides a rich platform for synthetic elaboration. A thorough understanding of its structure, confirmed by a combination of NMR, MS, and IR spectroscopy, is the first step in its rational application. Furthermore, insights into its conformational preferences, primarily driven by the rotation of the methoxy group and best explored through computational methods like DFT, are crucial for predicting its interaction with biological targets. As a versatile building block, its true potential is realized in the synthesis of novel compounds where its unique electronic and steric features can be leveraged to address complex challenges in medicinal chemistry.
References
- Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
- 2-Chloro-5-fluoro-3-methoxypyridine | 1097264-89-5. ChemScene.
- 2-Chloro-5-fluoro-3-methoxypyridine | 1097264-89-5. Sigma-Aldrich.
- 1211588-72-5 | 2-Chloro-3-fluoro-5-methoxypyridine. BLD Pharm.
- 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014. PubChem.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
- 2-chloro-3-fluoro-4-methoxypyridine (C6H5ClFNO). PubChemLite.
- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Parallels between the chloro and methoxy groups for potency optimiz
- Spectroscopic, computational, docking, and cytotoxicity investigations of 5-chloro-2-mercaptobenzimidazole as an anti-breast cancer medic
- Preparing method of 2-chloro-3-fluoropyridine.
- Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. PubMed.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
- Navigating the Safety Profile of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. Benchchem.
- Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
- Preparation of 2-chloro-5-methylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1211588-72-5|2-Chloro-3-fluoro-5-methoxypyridine|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-Chloro-5-fluoro-3-methoxypyridine | 1097264-89-5 [sigmaaldrich.com]
- 8. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 13. Parallels between the chloro and methoxy groups for potency optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Solubility and Stability Profiling of 2-Chloro-3-fluoro-5-methoxypyridine: A Technical Guide for Drug Development
Executive Summary
As a Senior Application Scientist navigating the complex landscape of early-stage drug discovery, I frequently encounter highly functionalized heterocyclic building blocks that dictate the success or failure of a synthetic pipeline. 2-Chloro-3-fluoro-5-methoxypyridine (CAS: 1211588-72-5) is a prime example. This versatile intermediate is heavily utilized in the synthesis of semi-saturated bicyclic derivatives[1], macrocyclic urea orexin receptor agonists[2], and quinazolinone-based bromodomain inhibitors[3][4].
However, the very structural features that make it synthetically valuable—its highly polarized halogen bonds and electron-modulating methoxy group—also introduce distinct physicochemical challenges. This whitepaper provides a comprehensive, causality-driven analysis of the solubility and stability dynamics of 2-Chloro-3-fluoro-5-methoxypyridine, equipping researchers with self-validating protocols to optimize its handling, formulation, and reaction kinetics.
Physicochemical Profiling & Electronic Topology
To predict the macroscopic behavior of a molecule, we must first deconstruct its electronic topology. The pyridine core of this compound is heavily modified by three distinct substituents, each contributing to its overall solubility and stability profile.
-
C3-Fluorine: Exerts a powerful inductive electron-withdrawing effect (-I), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This increases the lipophilicity of the molecule while activating the adjacent C2 position.
-
C5-Methoxy: Provides a resonance-donating effect (+M) that increases electron density primarily at the C4 and C6 positions. However, its inductive withdrawal (-I) still contributes to the overall electron deficiency of the ring.
-
C2-Chlorine: Acts as the primary leaving group. The synergy between the C3-F and the electronegative pyridine nitrogen leaves the C2 carbon highly electrophilic, priming it for Nucleophilic Aromatic Substitution (SNAr)[5][6].
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Causality & Implication |
| CAS Number | 1211588-72-5[7] | Unique identifier for procurement and IP tracking. |
| Molecular Weight | 161.56 g/mol [8] | Low MW makes it an ideal fragment for Fragment-Based Drug Design (FBDD). |
| Molecular Formula | C₆H₅ClFNO[8] | High halogen-to-carbon ratio drives high lipophilicity and low aqueous solubility. |
| Physical State | Colorless to pale oil[1] | Lack of crystal lattice energy lowers the thermodynamic barrier to organic solvation, but increases volatility risks. |
| Reactivity Hotspot | C2-Cl bond[5] | Highly susceptible to SNAr; requires careful pH control to prevent premature hydrolytic degradation. |
Solubility Characteristics & Assays
According to foundational pharmaceutical profiling principles, solubility must be evaluated in two distinct paradigms: kinetic and thermodynamic ([9][10]).
Because 2-Chloro-3-fluoro-5-methoxypyridine is an oil with high lipophilicity, it exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM). However, its aqueous solubility is notoriously poor. When transitioning from a DMSO stock into an aqueous biological assay buffer, the compound rapidly exceeds its kinetic solubility threshold, leading to liquid-liquid phase separation or amorphous precipitation.
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol is designed to determine the concentration at which the compound precipitates in aqueous media (pH 7.4), a critical metric for in vitro assay design.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of 2-Chloro-3-fluoro-5-methoxypyridine in 100% LC-MS grade DMSO.
-
Serial Dilution: Dispense the stock into a 96-well plate. Perform a 2-fold serial dilution using DMSO to create a concentration gradient.
-
Aqueous Spike: Transfer 5 µL of each DMSO dilution into a UV-transparent 96-well reading plate containing 245 µL of Phosphate Buffered Saline (PBS, pH 7.4). The final DMSO concentration must be maintained at exactly 2.0% (v/v) to prevent solvent-induced artifacts.
-
Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker at 300 RPM to allow for equilibrium of the metastable state.
-
Data Acquisition: Read the plate using a microplate nephelometer or a UV-Vis spectrophotometer at 620 nm.
-
Causality: Reading at 620 nm intentionally avoids the intrinsic UV absorbance of the pyridine ring (typically <300 nm). Any signal detected at 620 nm is purely the result of light scattering caused by insoluble aggregates.
-
Self-Validation Mechanism: To ensure the system is self-validating, include Amiodarone (known poor kinetic solubility, precipitates <50 µM) and Caffeine (high kinetic solubility, >500 µM) in the same plate. If the controls do not hit their established thresholds, the buffer pH or DMSO dispensing mechanics are compromised, and the assay must be rejected.
Stability Profile & Reactivity Dynamics
The stability of 2-Chloro-3-fluoro-5-methoxypyridine is entirely dictated by the vulnerability of the C2-Cl bond. Halopyridines are well-documented to undergo SNAr reactions, a process accelerated by the presence of electron-withdrawing groups ([5]).
-
Alkaline Instability: At high pH (>9.0), hydroxide ions (OH⁻) act as nucleophiles. The OH⁻ attacks the C2 position, forming a transient Meisenheimer complex stabilized by the C3-F atom. Expulsion of the chloride ion yields the 2-pyridone tautomer (2-hydroxy-3-fluoro-5-methoxypyridine).
-
Acidic Instability: At low pH (<2.0), the pyridine nitrogen becomes protonated. This cationic state drastically increases the electrophilicity of the ring, making the C2 position paradoxically sensitive to attack by even weak nucleophiles (like water) if thermal energy is applied[6].
Protocol 2: Accelerated Stability-Indicating Assay (HPLC-UV/MS)
This protocol forces degradation to predict shelf-life and identify primary degradants.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and LC-MS grade water.
-
Stress Conditions (Orthogonal Aliquots):
-
Hydrolytic (Acid): Add 0.1 N HCl (Final concentration).
-
Hydrolytic (Base): Add 0.1 N NaOH (Final concentration).
-
Oxidative: Add 3% H₂O₂.
-
Thermal Control: Neutral pH, heated to 60°C.
-
-
Incubation & Quenching: Incubate all aliquots at 60°C for 24 hours. Post-incubation, neutralize the acid/base samples to pH 7.0 using equimolar NaOH or HCl to arrest degradation.
-
Chromatographic Analysis: Inject 10 µL onto a C18 UPLC column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. Monitor via Photodiode Array (PDA, 210-400 nm) and inline Electrospray Ionization Mass Spectrometry (ESI-MS).
Self-Validation Mechanism: This protocol relies on Mass Balance Verification . The total integrated peak area of the parent compound plus all newly formed degradant peaks must equal 95-105% of the peak area of the unstressed control (accounting for differences in extinction coefficients). If mass balance is lost, it indicates the compound has degraded into highly volatile fragments or has irreversibly bound to the reaction vial, prompting a switch to sealed glass ampoules.
Mechanistic Workflows & Visualizations
To conceptualize the reactivity and the profiling strategy, the following diagrams map the SNAr pathway and the analytical workflow.
Fig 1. Nucleophilic Aromatic Substitution (SNAr) at the C2 position.
Fig 2. Hierarchical workflow for solubility and stability profiling.
Conclusion & Best Practices
For drug development professionals utilizing 2-Chloro-3-fluoro-5-methoxypyridine, success hinges on respecting its electronic properties.
-
Storage: The compound must be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow ambient hydrolysis and volatilization.
-
Formulation: When preparing solutions for biological screening, utilize co-solvents (e.g., DMSO or PEG400) and ensure the aqueous buffer is strictly maintained between pH 6.5 and 7.5 to prevent premature SNAr degradation before the compound reaches its biological target.
By implementing the self-validating profiling assays detailed above, researchers can confidently map the boundary conditions of this building block, ensuring high-fidelity data in downstream pharmacological assays.
References
- Title: WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses Source: Google Patents URL
- Title: WO2022094012A1 - Macrocyclic urea orexin receptor agonists Source: Google Patents URL
- Title: CN105593224B - Novel quinazolinones as bromodomain inhibitors Source: Google Patents URL
-
Title: Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles Source: ACS Omega URL: [Link]
-
Title: Application of pharmaceutical profiling assays for optimization of drug-like properties Source: Current Opinion in Drug Discovery & Development (via ResearchGate) URL: [Link]
-
Title: Aqueous Solubility Assays Source: Creative Bioarray URL: [Link]
Sources
- 1. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 2. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]
- 3. CN105593224B - Novel quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]
- 4. US10500209B2 - Quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1211588-72-5|2-Chloro-3-fluoro-5-methoxypyridine|BLD Pharm [bldpharm.com]
- 8. CAS:1211588-72-5, 2-Chloro-3-fluoro-5-methoxypyridine-毕得医药 [bidepharm.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
Safety and Handling Guidelines for 2-Chloro-3-fluoro-5-methoxypyridine: A Technical Guide
Executive Summary: The "Privileged Scaffold" Context
In modern medicinal chemistry, 2-Chloro-3-fluoro-5-methoxypyridine (CAS 1211588-72-5) has emerged as a high-value intermediate.[1][2] Its structural utility lies in the "privileged" substitution pattern: the 2-chloro group serves as a handle for nucleophilic aromatic substitution (
However, the specific halogenation pattern that makes this compound synthetically useful also dictates its safety profile.[1][2] Unlike simple pyridines, this fluorinated derivative presents unique challenges regarding skin permeation, potential hydrolysis (releasing HF/HCl), and reactivity with organometallics.[1][2] This guide synthesizes field-proven handling protocols with rigorous safety data to ensure operational integrity.
Physicochemical Profile & Hazard Identification
Understanding the physical state is the first step in risk mitigation.[1][2] Unlike many solid pyridine derivatives, this compound is frequently isolated as a colorless oil or low-melting solid, increasing the risk of splash hazards and permeation compared to dusts.[1][2]
Table 1: Critical Physicochemical Properties[1][2]
| Property | Data | Operational Implication |
| CAS Number | 1211588-72-5 | Use for exact inventory tracking; distinct from isomers.[1][2] |
| Molecular Formula | Halogenated waste stream segregation required.[1][2] | |
| Molecular Weight | 161.56 g/mol | Calculation basis for stoichiometry.[1][2] |
| Physical State | Colorless Oil / Low-melting Solid | High Permeation Risk. Liquid handling protocols apply.[1][2] |
| Solubility | Soluble in DCM, THF, EtOAc | Compatible with standard organic workups.[1][2] |
| Boiling Point | N/A (High vacuum distillation often req.)[1][2] | Do not heat open vessels; vapor pressure may build.[1][3] |
GHS Hazard Classification (Derived from Analog SAR)
-
Signal Word: WARNING
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
H335: May cause respiratory irritation.[1]
Expert Insight: The presence of the fluorine atom at the 3-position increases the lipophilicity (
) of the pyridine ring compared to its non-fluorinated analogs.[1][2] This enhances skin absorption rates.[1] Standard nitrile gloves may offer reduced breakthrough times; double-gloving or using laminated film (Silver Shield) gloves is recommended for prolonged handling. [1][2]
Storage & Stability Protocols
The stability of 2-Chloro-3-fluoro-5-methoxypyridine is compromised by moisture and oxidative stress.[1][2] The methoxy group is susceptible to demethylation under strongly acidic conditions, while the C-Cl bond is reactive.[1][2]
The "Cold Chain" Protocol[1]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][2] The compound should be packed in amber glass to prevent potential photolytic degradation of the C-Cl bond.[1]
-
Equilibration: Before opening the bottle, allow the container to warm to room temperature in a desiccator.
Operational Handling & PPE
Hierarchy of Controls
-
Engineering: All handling must occur inside a certified chemical fume hood.[1]
-
Administrative: No open-bench weighing. Use tared vials or syringes for transfer.
-
PPE:
Diagram 1: Inert Liquid Transfer Workflow
This workflow prevents moisture ingress during the transfer of the oil, critical for downstream lithiation or coupling reactions.[1][2]
Caption: Protocol for transferring hygroscopic/sensitive oils to maintain reagent integrity and safety.
Synthesis & Reaction Safety (Field-Proven Insights)
This scaffold is frequently subjected to Lithiation-Halogen Exchange or Palladium-Catalyzed Cross-Coupling .[1][2] These reactions introduce specific hazards beyond the compound itself.[1][2][4]
Scenario A: Lithiation (e.g., with n-BuLi)
Patents (e.g., WO2022094012A1) describe reacting this compound with n-butyllithium at -78°C to introduce iodine or other electrophiles.[1][2]
-
Hazard: The C-Cl bond is chemically active.[1] Lithium-halogen exchange is exothermic.[1][2]
-
Protocol:
-
Dissolve 2-Chloro-3-fluoro-5-methoxypyridine in anhydrous THF before cooling.
-
Add n-BuLi dropwise down the side of the flask to pre-cool it.[1][2]
-
Quenching: Never quench a cold lithiated pyridine mixture with water directly.[1][2] Use a solution of ammonium chloride or methanol to prevent violent "runaway" hydrolysis.[1][2]
-
Scenario B: Palladium-Catalyzed Carbonylation
Used to convert the C-Cl bond to an ester or amide.[1][2]
-
Hazard: Carbon Monoxide (CO) gas evolution or usage.[1][2][4]
-
Protocol: Ensure the reaction vessel is equipped with a pressure relief valve and a CO detector is active in the fume hood.
Diagram 2: Reaction Safety Decision Logic
Caption: Decision logic for selecting engineering controls based on the specific synthetic transformation of the pyridine scaffold.
Emergency Response & Waste Management
Spill Response (Liquid/Oil)[1][2]
-
Evacuate: Clear the immediate area of personnel.
-
Absorb: Do not use paper towels (fire risk if oxidizers are present).[1][2] Use vermiculite or a commercial spill pillow.[1]
-
Neutralize: Wipe the surface with a dilute sodium bicarbonate solution to neutralize any potential acidic hydrolysis products (HF/HCl).[1][2]
-
Disposal: Collect in a sealed bag and label as "Halogenated Organic Waste."
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol , as it may enhance skin absorption of the lipophilic pyridine.[1][2]
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][2] Seek medical attention; fluorinated compounds can cause delayed corneal damage.[1]
Waste Streams[1]
-
Halogenated Solvents: This compound must go into the halogenated waste stream due to the Cl and F atoms.[1][2]
-
Aqueous Waste: If quenched, check pH before disposal. Do not mix with acidic waste streams if cyanides (often used in adjacent chemistry) are present.[1]
References
-
World Intellectual Property Organization. (2022).[1][2][5][6] Patent WO2022094012A1: Macrocyclic urea orexin receptor agonists.[1][2] (Demonstrates lithiation protocols). Retrieved from [1][2]
-
World Intellectual Property Organization. (2024).[1][2][5] Patent WO2024211836A2: Semi-saturated bicyclic derivatives and related uses.[1][2] (Physical state confirmation).[1] Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Halogenated Pyridines. Retrieved from [Link][1][2]
Sources
- 1. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 6. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]
Commercial Procurement, Analytical Validation, and Synthetic Applications of 2-Chloro-3-fluoro-5-methoxypyridine
Executive Summary
In modern medicinal chemistry and agrochemical development, highly functionalized heterocyclic building blocks are critical for exploring complex chemical space. 2-Chloro-3-fluoro-5-methoxypyridine (CAS: 1211588-72-5) has emerged as a highly versatile scaffold. This whitepaper provides an in-depth technical guide for researchers and drug development professionals, detailing the structural causality of its reactivity, commercial procurement strategies, rigorous analytical validation protocols, and field-proven synthetic workflows utilized in the development of advanced therapeutics.
Chemical Profile & Structural Causality
The value of 2-Chloro-3-fluoro-5-methoxypyridine lies in its precise substitution pattern, which offers orthogonal handles for late-stage functionalization. Each functional group serves a distinct mechanistic purpose in both synthesis and pharmacological design:
-
C2-Chlorine (Electrophilic Handle): Positioned ortho to the pyridine nitrogen, this chlorine atom is highly activated toward nucleophilic aromatic substitution (
) and oxidative addition by transition metals (e.g., Palladium). It serves as the primary vector for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions[1]. -
C3-Fluorine (Electronic Modulator & Directing Group): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while donating electron density through resonance (+M). Pharmacologically, it lowers the
of the basic pyridine nitrogen, which can improve membrane permeability and reduce hERG liability. Synthetically, its strong inductive effect acidifies the adjacent C4 proton, making it a powerful directing group for ortho-metalation[2]. -
C5-Methoxy (Electron Donor & Masked Hydroxyl): The methoxy group balances the electron-deficient ring by donating electron density, preventing the pyridine from becoming overly deactivated. Furthermore, it can be selectively cleaved (e.g., using
) to yield a pyridinol, providing a handle for subsequent etherification or esterification.
Table 1: Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Number | 1211588-72-5 | Standard identifier for global procurement[3]. |
| Molecular Formula | Determines isotopic mass distribution (M and M+2 peaks). | |
| Molecular Weight | 161.56 g/mol | Low molecular weight ideal for fragment-based drug discovery. |
| Physical State | Colorless Oil | Requires careful handling and quantitative transfer techniques[1]. |
Commercial Landscape & Supplier Evaluation
Securing a reliable supply chain for highly specific fluorinated building blocks is critical to avoid bottlenecks in SAR (Structure-Activity Relationship) campaigns. Several commercial vendors supply this compound, but procurement must be evaluated on purity, scale, and handling requirements.
Table 2: Commercial Supplier Landscape
| Supplier | Catalog / CAS | Typical Purity | Procurement Notes |
| BLD Pharm | BD452951 / 1211588-72-5 | >97% | Often requires cold-chain transportation (2-8°C) to guarantee long-term stability and prevent degradation[3]. |
| Accela ChemBio | SY390013 | =95% | Available for standard catalog ordering; suitable for early discovery. |
| Neugen Labs | 2096998-15-9 (Internal) | Custom | Offers custom synthesis and scale-up for advanced building blocks[4]. |
Procurement Strategy: When ordering from suppliers like BLD Pharm or Accela ChemBio, request the Certificate of Analysis (CoA) prior to purchase. Ensure that the CoA includes both
Analytical Validation Protocol (Self-Validating System)
Do not rely solely on supplier documentation. Upon receipt, the material must be subjected to a self-validating analytical workflow to confirm regiochemistry and purity. The following protocol leverages exact literature values from recent pharmaceutical patents[1].
Step 1: Visual Inspection & Solubility Check
-
Action: Verify the material is a colorless to pale-yellow oil[1]. Dissolve a 5 mg aliquot in
or . -
Causality: Insoluble particulates indicate inorganic salts (e.g., lithium or palladium residues from the supplier's synthesis).
Step 2: LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Action: Run an ESI+ (Electrospray Ionization) method.
-
Validation: You must observe a parent ion
at m/z = 162.0 [1]. Crucially, the spectrum must display a classic 3:1 isotopic cluster at m/z 162 and 164, confirming the presence of exactly one chlorine atom.
Step 3: High-Resolution
-
Action: Acquire a
NMR spectrum at 400 MHz or higher in . -
Validation: The spectrum must match the following parameters[1]:
- 8.04 (d, J = 2.6 Hz, 1H): Corresponds to the C6 proton. The small coupling constant (2.6 Hz) indicates a meta-coupling to the C4 proton.
-
7.70 (dd, J = 10.4, 2.6 Hz, 1H): Corresponds to the C4 proton. The large coupling (10.4 Hz) is the diagnostic
coupling to the adjacent C3-fluorine, confirming the ortho relationship between the proton and the fluorine. The 2.6 Hz is the meta-coupling to C6. - 3.86 (s, 3H): Corresponds to the C5-methoxy group.
Synthetic Applications & Workflows in Drug Discovery
2-Chloro-3-fluoro-5-methoxypyridine is heavily utilized in the synthesis of complex therapeutics, including DNA Polymerase Theta inhibitors[1], Macrocyclic Urea Orexin Receptor Agonists[2], and Quinazolinone BET Bromodomain Inhibitors[5].
Fig 1: Synthetic divergence of 2-Chloro-3-fluoro-5-methoxypyridine in drug discovery.
Protocol A: Regioselective C4-Lithiation and Iodination
This protocol is utilized to create an electrophilic handle at the C4 position for the synthesis of Orexin Receptor Agonists[2].
-
Preparation: To a flame-dried flask under an argon atmosphere, add 2-chloro-3-fluoro-5-methoxypyridine (2.65 g, 16.4 mmol) and anhydrous tetrahydrofuran (THF, 50 mL)[2].
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Causality: Cryogenic conditions are mandatory to prevent nucleophilic addition of the alkyllithium to the C2-chlorine or the pyridine ring (Chichibabin-type side reactions).
-
Deprotonation: Add 2.5M n-butyllithium in hexanes (7.22 mL, 18.0 mmol) dropwise over 15 minutes. Stir at -78 °C for 1 hour[2]. Causality: The C3-fluorine and C5-methoxy groups synergistically direct the lithium to the C4 position via Directed ortho-Metalation (DoM).
-
Electrophilic Quench: Add Iodine (
, 4.62 g, 18.2 mmol) in batches. Causality: The highly reactive C4-lithium species rapidly attacks the electrophilic iodine, trapping the intermediate[2]. -
Workup: Allow the solution to warm to ambient temperature over 2 hours. Quench by the slow addition of saturated aqueous sodium bisulfite (
, 50 mL)[2]. Causality: The bisulfite reduces unreacted, highly oxidative iodine into water-soluble, benign iodide ions, preventing oxidative degradation of the product during extraction.
Protocol B: Palladium-Catalyzed Carbonylation
This protocol converts the C2-chlorine into a methyl ester, a key step in the synthesis of Quinazolinone BET Inhibitors[5].
-
Reaction Setup: In a high-pressure autoclave, combine 2-chloro-3-fluoro-5-methoxypyridine (5.05 g, 31.2 mmol), triethylamine (13.0 mL, 93.6 mmol), and
(1.14 g, 1.56 mmol) in methanol (150 mL)[5]. -
Atmosphere Exchange: Purge the vessel with Carbon Monoxide (CO) three times to remove oxygen, which would otherwise poison the Palladium(0) catalyst[5].
-
Pressurization & Heating: Pressurize the autoclave to 200 psi with CO and heat to 110 °C under vigorous stirring for 6 hours[5]. Causality: The high pressure drives the insertion of CO into the Pd-aryl bond, while methanol acts as the nucleophile to trap the acyl-palladium intermediate, yielding the methyl ester.
References
-
BLD Pharm. 1211588-72-5 | 2-Chloro-3-fluoro-5-methoxypyridine. 3
-
Accela ChemBio Inc. Chemical Suppliers World Wide: 2-CHLORO-3-FLUORO-5-METHOXYPYRIDINE.
-
Moma Therapeutics Inc. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses. Google Patents. 1
-
WO2022094012A1 - Macrocyclic urea orexin receptor agonists. Google Patents. 2
-
Neugen Labs. Building Blocks Archives. 4
-
US10500209B2 - Quinazolinones as bromodomain inhibitors. Google Patents. 5
Sources
- 1. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 2. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]
- 3. 1211588-72-5|2-Chloro-3-fluoro-5-methoxypyridine|BLD Pharm [bldpharm.com]
- 4. neugenlabs.com [neugenlabs.com]
- 5. US10500209B2 - Quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]
Strategic Functionalization of 2-Chloro-3-fluoro-5-methoxypyridine in Advanced Drug Discovery: A Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, multi-substituted pyridines serve as privileged scaffolds for developing highly targeted therapeutics. 2-Chloro-3-fluoro-5-methoxypyridine (CAS: 1211588-72-5) has emerged as a critical building block[1]. Characterized by its unique tri-functionalization—a highly reactive C2-chlorine, a metabolically stabilizing C3-fluorine, and an electron-donating C5-methoxy group—this molecule offers unparalleled versatility for late-stage diversification. This whitepaper provides an in-depth mechanistic review of its synthetic utility and its pivotal role in synthesizing next-generation epigenetic modulators, neurological agents, and synthetic lethality oncology drugs.
Structural Rationale & Pharmacological Significance
The strategic placement of functional groups on the pyridine ring dictates both its chemical reactivity and the pharmacokinetic profile of the resulting active pharmaceutical ingredients (APIs):
-
C3-Fluorine: The introduction of fluorine significantly enhances the lipophilicity of the scaffold, improving blood-brain barrier (BBB) penetrance for neurological targets. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing basicity and mitigating off-target hERG channel liabilities.
-
C2-Chlorine: This halogen serves as an ideal orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and carbonylation). Its proximity to the pyridine nitrogen accelerates oxidative addition by palladium catalysts[2].
-
C5-Methoxy Group: As an electron-donating group, the methoxy substituent enriches the electron density of the aromatic system, counteracting the deactivating effects of the halogens. Crucially, it acts as a strong directing group for Directed Ortho-Metalation (DoM), enabling precise C-H activation at adjacent positions[3].
Target Pathways in Drug Development
Recent patent literature highlights the integration of this scaffold into three primary therapeutic domains:
-
Bromodomain and Extra-Terminal (BET) Inhibitors: The scaffold is carbonylated and cyclized to form quinazolinones. These derivatives act as epigenetic readers, competitively binding the acetyl-lysine recognition pocket of BRD4, thereby downregulating oncogenes like c-Myc and suppressing acute inflammatory pathways[2].
-
Orexin Receptor Agonists: Through lithiation and subsequent macrocyclization, the scaffold is incorporated into macrocyclic ureas targeting neurological and psychiatric disorders[3].
-
DNA Polymerase Theta (Pol Θ) Inhibitors: Semi-saturated bicyclic derivatives utilizing this pyridine core are deployed to induce synthetic lethality in homologous recombination-deficient (HRD) cancers[4].
Figure 1: Mechanism of Action for BET Inhibitors Derived from the Pyridine Scaffold.
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Scientific Implication |
| CAS Number | 1211588-72-5[1] | Unique identifier for supply chain and regulatory tracking. |
| Molecular Formula | C6H5ClFNO | Low molecular weight (161.56 g/mol ) ensures high ligand efficiency. |
| Storage Conditions | 2-8°C, Inert Atmosphere[1] | Prevents hydrolytic degradation of the C-Cl bond over time. |
| SMILES | COC1=CC(F)=CN=C1Cl | Defines the exact spatial arrangement for computational docking. |
Table 2: Key Reaction Yields & Conditions
| Reaction Type | Catalyst / Reagent | Temp / Pressure | Yield | Ref |
| Directed Ortho-Lithiation / Iodination | n-BuLi, I2, THF | -78°C | ~82% | [3] |
| Palladium-Catalyzed Carbonylation | Pd(dppf)Cl2, CO, MeOH | 110°C, 200 psi | High | [2] |
Validated Experimental Protocols
As an application scientist, it is imperative to understand not just what to do, but why each step is performed. The following protocols are designed as self-validating systems to ensure maximum yield and safety.
Protocol A: Directed Ortho-Lithiation and Electrophilic Trapping (Iodination)
This workflow activates the C-H bond adjacent to the directing groups to install an iodine atom, setting up the molecule for subsequent cross-coupling[3].
-
Preparation: Dissolve 2-chloro-3-fluoro-5-methoxypyridine (30.0 mmol) in anhydrous Tetrahydrofuran (THF, 50 mL) under a strict argon atmosphere.
-
Causality: THF acts as a Lewis base, coordinating to the lithium cation. This breaks down the unreactive n-BuLi hexamers into highly reactive dimers/tetramers.
-
-
Cryogenic Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Causality: Cryogenic temperatures are mandatory for kinetic control. If the temperature rises, the butyl anion will act as a nucleophile rather than a base, attacking the C2-chlorine and leading to unwanted alkylation or the formation of highly unstable pyridyne (aryne) intermediates.
-
-
Lithiation: Add 2.5M n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise over 30 minutes. Stir for 1 hour at -78°C.
-
Electrophilic Quench: Add solid Iodine (I2, 1.15 equivalents) in batches. Allow the solution to slowly warm to ambient temperature over 2 hours.
-
Workup & Validation: Quench the reaction by the slow addition of saturated aqueous sodium bisulfite (NaHSO3).
-
Causality: Sodium bisulfite is a reducing agent. It reduces any unreacted, highly oxidative iodine (purple) into water-soluble iodide ions (colorless), preventing oxidative degradation of the product during extraction.
-
Protocol B: Palladium-Catalyzed Carbonylation
This protocol converts the C2-chlorine into a methyl ester, a critical precursor for synthesizing quinazolinone-based BET inhibitors[2].
-
Reaction Assembly: In a high-pressure autoclave, combine 2-chloro-3-fluoro-5-methoxypyridine (31.2 mmol), triethylamine (93.6 mmol, 3 eq), and Pd(dppf)Cl2 (1.56 mmol, 5 mol%) in methanol (150 mL).
-
Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward. Methanol serves a dual purpose as both the solvent and the nucleophile that attacks the acyl-palladium intermediate to form the ester. Pd(dppf)Cl2 is chosen because the bidentate dppf ligand possesses a wide "bite angle," which sterically accelerates the final reductive elimination step of the catalytic cycle.
-
-
Atmospheric Purging: Seal the autoclave and purge the system with Carbon Monoxide (CO) gas three times.
-
Causality: This is a self-validating safety and efficacy step. Purging removes all oxygen. If oxygen is present, it will irreversibly oxidize the active Pd(0) species back to an inactive Pd(II) state, killing the catalytic cycle.
-
-
Pressurization & Heating: Pressurize the vessel with CO to 200 psi and heat to 110°C with vigorous stirring for 6 hours.
-
Causality: High pressure increases the concentration of dissolved CO in the methanol, forcing the equilibrium toward the CO insertion step (migratory insertion) before the catalyst can undergo unwanted side reactions.
-
-
Purification: Cool to room temperature, vent the CO safely, and filter the mixture through a pad of Celite.
-
Causality: Filtration removes "Pd black" (aggregated, deactivated palladium nanoparticles) which can cause emulsions during liquid-liquid extraction.
-
Figure 2: Divergent Synthetic Functionalization Pathways of 2-Chloro-3-fluoro-5-methoxypyridine.
Conclusion
2-Chloro-3-fluoro-5-methoxypyridine represents a masterclass in rational chemical design. By understanding the electronic and steric causality of its substituents, medicinal chemists can deploy robust, scalable protocols—such as cryogenic lithiation and high-pressure carbonylation—to synthesize highly complex APIs. As drug discovery pivots further toward targeted epigenetic therapies and synthetic lethality, the reliance on such highly tunable, multi-functionalized pyridine scaffolds will only continue to grow.
References
- Google Patents. "WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses". World Intellectual Property Organization.
- Google Patents. "WO2022094012A1 - Macrocyclic urea orexin receptor agonists". World Intellectual Property Organization.
- Google Patents. "US10500209B2 - Quinazolinones as bromodomain inhibitors". United States Patent and Trademark Office.
Sources
- 1. 1211588-72-5|2-Chloro-3-fluoro-5-methoxypyridine|BLD Pharm [bldpharm.com]
- 2. US10500209B2 - Quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]
- 3. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]
- 4. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
Methodological & Application
Application Note: 2-Chloro-3-fluoro-5-methoxypyridine as a Versatile Building Block in Advanced Organic Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Chemical Profiling
In the realm of modern drug discovery, halogenated alkoxypyridines are highly prized for their ability to fine-tune the physicochemical properties of active pharmaceutical ingredients (APIs). Among these, 2-Chloro-3-fluoro-5-methoxypyridine (CAS: 1211588-72-5) stands out as an exceptionally versatile building block 1. It has been prominently featured in the synthesis of complex therapeutic agents, including quinazolinone-based bromodomain inhibitors 2 and macrocyclic urea orexin receptor agonists 3.
The structural brilliance of this molecule lies in its orthogonal reactivity profile:
-
C-2 Chlorine: Highly electrophilic, serving as an ideal leaving group for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Methoxycarbonylation) and nucleophilic aromatic substitution (
). -
C-3 Fluorine: Exerts a strong electron-withdrawing inductive effect that further activates the C-2 position while simultaneously increasing the acidity of the C-4 proton, enabling directed ortho-lithiation.
-
C-5 Methoxy: Modulates the overall electron density of the pyridine ring, improves solubility, and provides a synthetic handle that can be demethylated late-stage to yield a pyridinol.
Workflow Visualization: Divergent Synthetic Pathways
Divergent synthetic pathways of 2-Chloro-3-fluoro-5-methoxypyridine in organic synthesis.
Quantitative Data Summary
| Reaction Type | Reagents & Catalyst | Temp / Time | Target Functionalization | Typical Yield |
| O-Methylation | MeI, | Reflux / 16 h | C-5 Methoxy formation | ~84% |
| Methoxycarbonylation | 110 °C / 6 h | C-2 Esterification | High (>80%) | |
| Directed Ortho-Lithiation | n-BuLi, | -78 °C to RT / 3 h | C-4 Iodination | High (>75%) |
Validated Experimental Protocols
Protocol A: Synthesis of 2-Chloro-3-fluoro-5-methoxypyridine via O-Methylation
Mechanistic Rationale: The synthesis begins with 6-chloro-5-fluoropyridin-3-ol. The hydroxyl group is mildly acidic and can be readily deprotonated by a weak base like potassium carbonate. The resulting phenoxide-type oxygen acts as a strong nucleophile, attacking the highly electrophilic methyl iodide via a classic
Step-by-Step Methodology [[4]]():
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 6-chloro-5-fluoropyridin-3-ol (1.0 equiv, 37.2 mmol) and anhydrous potassium carbonate (
, 2.0 equiv, 74.5 mmol) in 300 mL of acetone. -
Reagent Addition: Add methyl iodide (MeI, 2.0 equiv, 74.5 mmol) to the vigorously stirring suspension. (Safety Note: MeI is a volatile, toxic alkylating agent; handle strictly inside a fume hood.)
-
Reaction: Heat the mixture to reflux and maintain stirring for 16 hours.
-
Workup: Cool the reaction mixture to room temperature. Partition the mixture between distilled water and ethyl acetate.
-
Extraction & Purification: Separate the organic phase. Wash sequentially with water and brine to remove residual salts and acetone. Dry the organic layer over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure. -
Yield: The process typically yields 2-chloro-3-fluoro-5-methoxypyridine as a brown oil (~84% yield) [[4]]().
Protocol B: Palladium-Catalyzed Methoxycarbonylation
Mechanistic Rationale: The C-2 position of the pyridine ring is highly activated toward oxidative addition by the adjacent electronegative nitrogen atom and the inductive pull of the C-3 fluorine. In this reaction, a Pd(0) species inserts into the C-Cl bond. Carbon monoxide coordinates to the palladium center and undergoes migratory insertion into the Pd-C bond, forming an acyl-palladium intermediate. Methanol then acts as a nucleophile, attacking the acyl group to yield the methyl ester. Triethylamine serves to neutralize the generated HCl, preventing catalyst poisoning and driving the catalytic cycle forward.
-
Preparation: In a high-pressure autoclave, dissolve 2-chloro-3-fluoro-5-methoxypyridine (1.0 equiv, 31.2 mmol), triethylamine (3.0 equiv, 93.6 mmol), and the catalyst
(0.05 equiv, 1.56 mmol) in 150 mL of anhydrous methanol. -
Purging: Seal the autoclave and purge the system with carbon monoxide (CO) gas three times to entirely displace oxygen, preventing catalyst degradation.
-
Pressurization & Heating: Pressurize the vessel to 200 psi with CO. Heat the mixture to 110 °C under continuous, vigorous stirring for 6 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the CO gas through a scrubber system.
-
Purification: Filter the crude mixture through a pad of Celite to remove the precipitated palladium catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the target ester.
Protocol C: Directed Ortho-Lithiation (DoM) and Iodination
Mechanistic Rationale: Functionalizing the C-4 position requires overcoming the inherent electron deficiency of the pyridine ring. The C-4 proton is highly acidic due to the synergistic electron-withdrawing inductive effects of the flanking C-3 fluorine and C-5 methoxy groups. Furthermore, the methoxy oxygen and the fluorine atom act as Directed Metalation Groups (DMGs). They coordinate the lithium cation of n-butyllithium, pre-organizing the base and directing the deprotonation exclusively to the C-4 position. Subsequent electrophilic trapping with molecular iodine yields a highly versatile C-4 iodinated intermediate.
Step-by-Step Methodology [[3]]():
-
Preparation: Dissolve 2-chloro-3-fluoro-5-methoxypyridine (1.0 equiv, 16.4 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert argon atmosphere.
-
Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C.
-
Lithiation: Add n-butyllithium (2.5 M in hexanes, 1.1 equiv, 18.0 mmol) dropwise via a syringe pump, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for exactly 1 hour to ensure complete lithiation.
-
Electrophilic Trapping: Add molecular iodine (
, 1.1 equiv, 18.2 mmol) in small batches to the cold solution. -
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to ambient temperature over the course of 2 hours.
-
Quenching & Workup: Quench the reaction by the slow, cautious addition of 50 mL of saturated aqueous sodium bisulfite (
) to reduce any unreacted iodine. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over , concentrate, and purify via chromatography.
References
- Source: bldpharm.
- Source: google.
- Source: google.
- Title: ( 12 ) United States Patent - Googleapis.
Sources
- 1. 1211588-72-5|2-Chloro-3-fluoro-5-methoxypyridine|BLD Pharm [bldpharm.com]
- 2. US10500209B2 - Quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]
- 3. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: 2-Chloro-3-fluoro-5-methoxypyridine as a Versatile Building Block in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the strategic selection of highly functionalized heterocyclic building blocks is critical for accelerating lead optimization. 2-Chloro-3-fluoro-5-methoxypyridine (CAS: 1211588-72-5) has emerged as a privileged scaffold, offering orthogonal reactivity vectors that enable rapid diversification. This application note provides an in-depth mechanistic analysis and validated experimental protocols for utilizing this building block. Its synthetic utility is highlighted by its recent applications in the synthesis of quinazolinone-based bromodomain (BET) inhibitors[1] and macrocyclic urea orexin receptor agonists[2][3].
Structural Rationale & Physicochemical Profile
The value of 2-chloro-3-fluoro-5-methoxypyridine lies in its precise substitution pattern, which dictates its chemical behavior:
-
C2-Chlorine: Acts as a primary handle for transition-metal-catalyzed cross-coupling (e.g., carbonylation, Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr).
-
C3-Fluorine: Lowers the pKa of the adjacent C4 proton, acts as a strong hydrogen-bond acceptor in biological targets, and improves the metabolic stability of the resulting pharmacophore.
-
C5-Methoxy: Provides electron density to the ring (modulating the reactivity of the C2-Cl bond) and acts as a potent Directed Metalation Group (DMG).
When subjected to strong bases at cryogenic temperatures, the synergistic inductive and coordinating effects of the C3-fluoro and C5-methoxy groups strictly dictate regioselective deprotonation at the C4 position, bypassing the C6 position entirely[2].
Reactivity Map
Divergent synthetic pathways of 2-Chloro-3-fluoro-5-methoxypyridine.
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed Alkoxycarbonylation
Objective: Conversion of the C2-chloride to a methyl ester to generate methyl 3-fluoro-5-methoxypicolinate, a key intermediate in the synthesis of BET inhibitors[1].
Mechanistic Causality: Aryl chlorides are notoriously sluggish in oxidative addition. The use of Pd(dppf)Cl₂ is highly deliberate; the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°). This wide angle sterically enforces the transition state required for reductive elimination—the typical rate-determining step in esterification—while the electron-rich ferrocene backbone accelerates the initial oxidative addition into the C-Cl bond.
Step-by-Step Procedure:
-
Preparation: In a high-pressure autoclave, dissolve 2-chloro-3-fluoro-5-methoxypyridine (5.05 g, 31.2 mmol) in anhydrous methanol (150 mL).
-
Reagent Addition: Add triethylamine (13.0 mL, 93.6 mmol, 3.0 eq) followed by the catalyst Pd(dppf)Cl₂ (1.14 g, 1.56 mmol, 5 mol%).
-
Purging: Seal the autoclave and purge the system with Carbon Monoxide (CO) gas three times to displace all oxygen, preventing catalyst oxidation and explosive hazards.
-
Reaction: Pressurize the vessel with CO to 200 psi. Heat the stirring mixture to 110 °C for 6 hours[1].
-
Workup: Cool the reactor to room temperature and carefully vent the CO gas in a fume hood. Filter the crude mixture through a pad of Celite to remove palladium black.
-
Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to yield the product.
Validation Checkpoints: LC-MS analysis should indicate the loss of the chlorine isotope pattern and a new mass of m/z = 186 [M+H]+.
Protocol B: Regioselective Directed ortho-Metalation (DoM)
Objective: Functionalization of the C4 position via kinetic lithiation and subsequent electrophilic trapping with iodine, yielding 2-chloro-3-fluoro-4-iodo-5-methoxypyridine for orexin receptor agonist synthesis[2][3].
Mechanistic Causality: The use of n-butyllithium at strict cryogenic temperatures (-78 °C) ensures kinetic deprotonation. The C4 proton is uniquely flanked by two Directed Metalation Groups (DMGs): the highly electronegative fluorine and the coordinating methoxy group. This synergistic effect makes C4 the most acidic site. If the temperature rises above -60 °C prior to electrophile addition, the lithiated species may undergo elimination to form a highly reactive pyridyne intermediate or suffer nucleophilic attack at C2.
Step-by-Step Procedure:
-
Preparation: To a flame-dried flask under a nitrogen atmosphere, add 2-chloro-3-fluoro-5-methoxypyridine (4.84 g, 30.0 mmol) and anhydrous THF (80 mL)[3].
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-butyllithium (2.5 M in hexanes, 14.4 mL, 35.9 mmol, ~1.2 eq). Maintain stirring at -78 °C for 30 to 60 minutes to ensure complete metalation[2][3].
-
Electrophilic Trapping: Add solid Iodine (9.88 g, 38.9 mmol, 1.3 eq) in batches. Continue stirring at -78 °C for 2 hours[3].
-
Warming & Quenching: Allow the reaction to warm to ambient temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous sodium bisulfite (NaHSO₃) (50 mL) to reduce any unreacted iodine[2].
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Validation Checkpoints: 1H NMR will show the disappearance of the C4 proton and the retention of a single aromatic proton at C6. LC-MS will show m/z = 288 [M+H]+[2].
Quantitative Data Summary
| Reaction Type | Target Position | Key Reagents | Temperature | Typical Yield | Downstream Application |
| Alkoxycarbonylation | C2 (Cl substitution) | Pd(dppf)Cl₂, CO, MeOH, Et₃N | 110 °C | 80 - 85% | BET Inhibitors[1] |
| Directed ortho-Metalation | C4 (C-H activation) | n-BuLi, I₂, THF | -78 °C to RT | 75 - 82% | Orexin Receptor Agonists[2] |
| SNAr / Amination | C2 (Cl substitution) | Primary/Secondary Amines, DIPEA | 80 - 120 °C | Variable | Kinase Inhibitors |
Troubleshooting & E-E-A-T Insights
-
Moisture Sensitivity in DoM: The formation of the C4-lithio intermediate is highly sensitive to trace water. Ensure THF is freshly distilled over sodium/benzophenone or drawn from a solvent purification system. A sudden color change to dark brown/black upon n-BuLi addition often indicates moisture contamination or localized warming.
-
Mass Transfer in Carbonylation: The reaction rate of Protocol A is heavily dependent on the dissolution of CO gas into the methanol phase. Ensure vigorous mechanical stirring (≥ 800 rpm). If conversions are low, suspect poor gas-liquid mixing rather than catalyst deactivation.
-
Iodine Addition: In Protocol B, adding iodine as a solution in THF rather than a solid can prevent localized exotherms, further suppressing off-target side reactions.
References
- US10500209B2 - Quinazolinones as bromodomain inhibitors - Google Patents Source: Google Patents URL
- WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents Source: Google Patents URL
- WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents Source: Google Patents URL
Sources
- 1. US10500209B2 - Quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]
- 2. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]
- 3. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-fluoro-5-methoxypyridine
Executive Summary
2-Chloro-3-fluoro-5-methoxypyridine is a highly valuable, yet synthetically demanding, polyfunctionalized building block widely used in the development of kinase inhibitors and advanced bicyclic pharmaceutical scaffolds[1]. Successfully executing a Suzuki-Miyaura cross-coupling on this substrate requires precise calibration of the catalyst, ligand, and base to overcome the competing electronic effects and steric hindrance inherent to the trisubstituted pyridine ring. This guide provides a self-validating protocol and mechanistic rationale for achieving high-yielding carbon-carbon bond formation.
Mechanistic Rationale & Substrate Profiling
To design an effective coupling protocol, one must analyze the causality behind the reactivity of each functional group on the pyridine ring:
-
The Pyridine Nitrogen: The lone pair on the nitrogen atom can coordinate to the palladium center, leading to catalyst poisoning and the formation of inactive bis(pyridine)palladium complexes. This necessitates the use of strongly coordinating, sterically demanding ligands to keep the active Pd species engaged in the catalytic cycle[2].
-
The 2-Chloro Position (Reaction Site): The C-Cl bond is activated toward oxidative addition by the electron-withdrawing nature of the adjacent nitrogen[3].
-
The 3-Fluoro Group: Fluorine exerts a strong inductive electron-withdrawing effect, further activating the adjacent C-Cl bond. However, it introduces significant steric bulk exactly ortho to the reaction site. Furthermore, the 3-fluoro position is highly susceptible to nucleophilic aromatic substitution (SNAr) side reactions if overly strong bases or nucleophilic solvents are employed[4].
-
The 5-Methoxy Group: This group acts as an electron-donating moiety via resonance (+M effect). While it slightly deactivates the pyridine ring overall, it does not override the activation at the 2-position. However, the increased electron density demands a highly active catalyst system to drive the initial oxidative addition[3].
Catalyst and Ligand Causality
To overcome the steric bulk of the 3-fluoro group and the slight electronic deactivation from the 5-methoxy group, electron-rich and sterically demanding Buchwald ligands (such as SPhos or XPhos) are mandatory[5]. These biphenylphosphines facilitate the oxidative addition of the C-Cl bond and accelerate the rate-limiting reductive elimination step. Pd(OAc)₂ is selected as a stable, easily handled precatalyst that rapidly reduces to the active Pd(0) species in situ[2].
Catalytic cycle and side reactions for 2-chloro-3-fluoro-5-methoxypyridine.
Self-Validating Experimental Protocol
This protocol utilizes the Pd(OAc)₂/SPhos system with a mild base to ensure high conversion while strictly suppressing SNAr defluorination side reactions.
Materials Required
-
Substrate: 2-Chloro-3-fluoro-5-methoxypyridine (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Arylboronic acid or ester (1.2 equiv, 1.2 mmol)
-
Precatalyst: Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
Ligand: SPhos (0.04 equiv, 4 mol%)
-
Base: K₃PO₄ (3.0 equiv, 3.0 mmol)
-
Solvent System: 1,4-Dioxane (4.0 mL) / HPLC-grade Water (1.0 mL)
Step-by-Step Methodology
-
Preparation of the Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol). Seal the tube with a rubber septum and subject it to three alternating cycles of high vacuum and argon backfilling[2].
-
Causality: Palladium(0) intermediates are acutely sensitive to oxygen. O₂ exposure leads to the formation of inactive "Pd black" and promotes unwanted homocoupling of the boronic acid.
-
-
Addition of Substrates: Under a positive flow of argon, add 2-chloro-3-fluoro-5-methoxypyridine (161.5 mg, 1.0 mmol) and the selected arylboronic acid (1.2 mmol).
-
Solvent Addition & Degassing: Add 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe. Sparge the resulting biphasic mixture with argon for 10 minutes.
-
Causality: Water is essential for forming the reactive boronate complex during transmetalation. However, dissolved oxygen in water is a primary cause of reaction failure, making rigorous sparging mandatory[3].
-
-
Reaction Execution: Replace the septum with a Teflon screw cap. Heat the reaction mixture in a pre-heated oil bath at 90–100 °C for 12–18 hours.
-
Causality: Vigorous stirring (≥ 800 rpm) is critical in biphasic systems to maximize the interfacial surface area between the organic and aqueous phases, ensuring efficient transmetalation.
-
-
In-Process Control (IPC) & Validation: After 12 hours, cool a 50 µL aliquot, dilute with EtOAc, filter through a micro-plug of Celite, and analyze via LC-MS. The disappearance of the m/z 162 peak (M+H for the starting material) validates reaction completion[1].
-
Workup and Purification: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Quantitative Data: Optimization Parameters
The following table summarizes the causality of different parameters and their impact on the yield when optimizing this specific scaffold[2],[5],[3]:
| Entry | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 100 | 15% | Poor: Monodentate, non-bulky ligand fails to overcome steric hindrance at the 3-F position. |
| 2 | Pd(OAc)₂ / dppf | K₂CO₃ | Dioxane / H₂O | 90 | 45% | Moderate: Bidentate ligand struggles with the steric bulk during reductive elimination. |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 | 92% | Optimal: Bulky, electron-rich ligand promotes oxidative addition and stabilizes Pd(0). |
| 4 | Pd(OAc)₂ / SPhos | KOtBu | THF | 80 | 30% | Failure: Strong base triggers SNAr defluorination at the 3-fluoro position. |
| 5 | Pd₂dba₃ / XPhos | K₃PO₄ | Toluene / H₂O | 100 | 89% | Excellent: XPhos effectively handles ortho-substituents; viable alternative to SPhos. |
Troubleshooting Workflow
If the IPC indicates low conversion, follow this logical diagnostic tree to identify the root cause.
Troubleshooting workflow for Suzuki coupling of 2-chloropyridines.
References
-
[5] Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. National Institutes of Health (PMC). Available at:[Link]
-
[1] WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses. Google Patents. Available at:
-
[6] Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
[4] Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds. ResearchGate. Available at: [Link]
Sources
- 1. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Functionalization of 2-Chloro-3-fluoro-5-methoxypyridine
This Application Note is designed for medicinal chemists and process scientists utilizing 2-Chloro-3-fluoro-5-methoxypyridine as a core scaffold. It moves beyond generic procedures to provide a strategic, mechanism-based guide for selective functionalization.
Introduction: The "Tri-Vector" Scaffold
In modern drug discovery, 2-Chloro-3-fluoro-5-methoxypyridine represents a "privileged" scaffold due to its ability to support three distinct vectors of chemical diversity. Unlike simple halopyridines, this molecule offers a pre-installed electronic bias that allows for orthogonal functionalization without the need for protecting groups.
-
The C2-Chlorine (Vector A): The primary electrophilic site, activated for Nucleophilic Aromatic Substitution (SnAr) and Palladium-catalyzed cross-couplings.
-
The C3-Fluorine (Modulator): Provides metabolic stability and lowers the pKa of the pyridine nitrogen. Crucially, it exerts a strong inductive effect that supercharges the reactivity of the adjacent C2-Cl.
-
The C5-Methoxy (Vector B): A latent handle. While initially an electron-donating group (EDG), it can be demethylated to the pyridinol, allowing for conversion to a triflate and subsequent coupling at the "tail" of the molecule.
Strategic Reactivity Analysis
Success with this scaffold depends on respecting the hierarchy of reactivity. The electronic map below dictates the order of operations.
The Reactivity Hierarchy
-
Most Reactive: C2-Cl (SnAr / Suzuki). The pyridine nitrogen and the C3-F atom cooperatively deplete electron density at C2, making it highly susceptible to nucleophilic attack.
-
Intermediate: C4-H (Lithiation). The C4 position is flanked by two electronegative groups (F and OMe), making it the most acidic proton for Directed Ortho-Lithiation (DoM).
-
Latent: C5-OMe . Stable to basic/nucleophilic conditions; requires Lewis acid activation (BBr3) to reveal the reactive hydroxyl group.
Visualization: Functionalization Logic
Figure 1: Divergent synthetic pathways from the parent scaffold. Path A is the standard entry point; Path B and C allow for scaffold elaboration.
Detailed Experimental Protocols
Protocol A: Selective C2-Amination (SnAr)
Objective: Install an amine at the C2 position while retaining the C3-Fluorine and C5-Methoxy groups. Mechanism: The C3-Fluorine activates the C2-Chlorine via induction. While F is a better leaving group in some SnAr systems, the position of Cl (alpha to Nitrogen) and the stability of the C-F bond typically favor Cl displacement under mild conditions.
Materials:
-
Substrate: 2-Chloro-3-fluoro-5-methoxypyridine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: DMSO (anhydrous) or NMP
Step-by-Step:
-
Setup: In a pressure vial equipped with a stir bar, dissolve the substrate (100 mg scale) in DMSO (concentration ~0.2 M).
-
Addition: Add DIPEA followed by the amine.
-
Reaction: Seal the vial and heat to 80–100 °C .
-
Critical Note: Monitor by LCMS.[1] If the reaction is sluggish, increase temp to 120 °C. Avoid temperatures >140 °C to prevent potential displacement of the C3-Fluorine or demethylation.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (x3) to remove DMSO. Wash with brine, dry over Na2SO4, and concentrate.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Troubleshooting:
-
Issue: Low conversion. Solution: Switch solvent to NMP and use K2CO3 (solid base) instead of DIPEA.
-
Issue: Loss of Fluorine (defluorination). Solution: Lower temperature and ensure the amine is not acting as a fluoride shuttle.
Protocol B: C2-Suzuki-Miyaura Coupling
Objective: Form a C-C bond at C2. Catalyst Choice: Pd(dppf)Cl2 is preferred for its stability and efficiency with heteroaryl chlorides.
Materials:
-
Substrate: 2-Chloro-3-fluoro-5-methoxypyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%)
-
Base: K2CO3 (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Degassing: Charge a flask with substrate, boronic acid, and catalyst.[1] Evacuate and backfill with Argon (x3).
-
Solvation: Add Dioxane and K2CO3 solution via syringe.
-
Reaction: Heat to 90 °C for 2–4 hours.
-
Workup: Filter through a Celite pad. Dilute filtrate with EtOAc/Water. Extract, dry, and concentrate.[1][2]
-
Purification: Silica gel chromatography.
Protocol C: C5-Demethylation (Revealing the OH)
Objective: Convert the methoxy group to a hydroxyl for further functionalization.
Materials:
-
Substrate: 2-Chloro-3-fluoro-5-methoxypyridine (or C2-substituted derivative)
-
Reagent: BBr3 (1.0 M in DCM) (3.0 equiv)
-
Solvent: DCM (anhydrous)[2]
Step-by-Step:
-
Cooling: Dissolve substrate in DCM under N2. Cool to 0 °C (ice bath) or -78 °C if other sensitive groups are present.
-
Addition: Add BBr3 dropwise. A precipitate may form (boron-pyridine complex).
-
Warming: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Quench: Caution! Cool back to 0 °C. Quench dropwise with MeOH (exothermic).
-
Workup: Concentrate to remove volatile borates. Redissolve in MeOH and concentrate again (repeat x3).
-
Isolation: The product may be a hydrobromide salt. Neutralize with NaHCO3 if the free base is required.
Advanced Applications: Scaffold Elaboration
Data Summary: Substituent Effects on Reactivity
| Position | Substituent | Effect on Reactivity | Primary Transformation |
| C2 | Chlorine | Good Leaving Group (LG) | SnAr, Pd-Coupling |
| C3 | Fluorine | Inductive Withdrawal (-I) | Activates C2; Directs Lithiation to C4 |
| C5 | Methoxy | Resonance Donation (+R) | Directs Lithiation to C4/C6; Masked Phenol |
| C4 | Hydrogen | Acidic (Flanked by F/OMe) | Directed Ortho-Lithiation (DoM) |
Case Study: Synthesis of a Dual-Kinase Inhibitor
In a hypothetical workflow targeting a kinase with a hydrophobic pocket (C2) and a solvent-exposed tail (C5):
-
Step 1 (Path A): Suzuki coupling of 2-chloro-3-fluoro-5-methoxypyridine with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
Result: Installation of the pyrazole at C2.
-
-
Step 2 (Path B): Demethylation with BBr3.
-
Result: Formation of the 5-hydroxy intermediate.
-
-
Step 3: Etherification with a solubilizing linker (e.g., 3-chloropropyl-morpholine) using Cs2CO3/DMF.
-
Outcome: A highly functionalized, drug-like molecule synthesized in 3 steps with high regiocontrol.
-
References
-
Chemoselective Amination of Halopyridines
-
Regioselective Lithiation of Fluoropyridines
-
Demethylation Strategies
-
Title: Chemoselective Demethylation of Methoxypyridine Derivatives.[5]
- Source: Thieme Connect / Synthesis.
-
-
SnAr Reactivity Modeling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Analytical Methods for the Quantification of 2-Chloro-3-fluoro-5-methoxypyridine
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Validation Guide
Chemical Profiling & Analytical Strategy
2-Chloro-3-fluoro-5-methoxypyridine (CAS: 1211588-72-5) is a highly specialized halogenated heterocyclic building block. It is a critical intermediate in the synthesis of advanced therapeutics, including quinazolinone-based bromodomain (BET) inhibitors[1] and semi-saturated bicyclic derivatives utilized in oncology and neurology[2].
Causality in Method Selection
Quantifying this compound requires overcoming specific physicochemical challenges:
-
Weak Basicity & UV Activity: The electron-withdrawing nature of the chlorine and fluorine atoms significantly reduces the pKa of the pyridine nitrogen. However, the conjugated
-system and the auxochromic methoxy group provide strong ultraviolet (UV) absorbance. Thus, Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) is the optimal choice for bulk assay and purity quantification, provided an acidic mobile phase is used to suppress secondary silanol interactions on the stationary phase. -
Volatility & Isotopic Signatures: With a low molecular weight (161.56 g/mol ) and a lack of strong hydrogen-bond donors, the compound is highly volatile and thermally stable. Furthermore, the presence of a single chlorine atom yields a distinct
and isotopic pattern (3:1 ratio). This makes Gas Chromatography-Mass Spectrometry (GC-MS) the orthogonal method of choice for trace-level quantification and volatile impurity profiling.
Method 1: RP-HPLC-UV Assay Protocol
This protocol is designed for the routine quantification of 2-Chloro-3-fluoro-5-methoxypyridine in synthetic reaction mixtures or as a purified Active Pharmaceutical Ingredient (API) starting material.
Reagents & Sample Preparation
-
Diluent: Acetonitrile : LC-MS Grade Water (50:50, v/v).
-
Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10.0 mL volumetric flask. Dissolve and dilute to volume with the diluent to create a 1.0 mg/mL stock solution.
-
Working Solutions: Dilute the stock to 10, 25, 50, 100, and 150 µg/mL to establish the calibration curve.
Chromatographic Conditions
-
Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm). Causality: The high-density end-capped C18 phase prevents peak tailing of the basic pyridine moiety.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary confirmation).
Table 1: HPLC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
| 0.0 | 90 | 10 | Isocratic hold |
| 2.0 | 90 | 10 | Gradient start |
| 8.0 | 10 | 90 | Organic wash |
| 10.0 | 10 | 90 | Hold wash |
| 10.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End of run |
Self-Validating System Suitability Testing (SST)
Before analyzing unknown samples, inject the 50 µg/mL standard six consecutive times. The system is only validated for use if:
-
Relative Standard Deviation (RSD) of the peak area is
2.0%. -
Tailing Factor (
) is 1.5 (confirming the acidic modifier is effectively masking silanols). -
Theoretical Plates (
) 5000.
Method 2: GC-MS Trace Quantification Protocol
For identifying trace halogenated impurities or quantifying the compound in complex, non-polar matrices, GC-MS provides superior specificity.
Sample Preparation
-
Extraction: Dissolve 5.0 mg of the sample in 10.0 mL of Dichloromethane (DCM).
-
Internal Standard (IS): Spike with 1,2,4-Trichlorobenzene at 50 µg/mL. Causality: Using an IS corrects for the inherent variability of split/splitless GC injections, ensuring absolute quantitative trustworthiness.
GC-MS Conditions
-
Column: Agilent DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium (Constant flow at 1.2 mL/min).
-
Inlet: 250°C, Split ratio 10:1.
-
Oven Program: 60°C (hold 1 min)
ramp at 15°C/min to 280°C hold 3 min. -
Ion Source: Electron Ionization (EI) at 70 eV, Source Temp 230°C.
Data Acquisition & Causality-Driven Validation
Operate the MS in Selected Ion Monitoring (SIM) mode.
-
Monitor m/z 161 (Molecular Ion,
) and m/z 163 ( ). -
Self-Validating Check: The software must automatically calculate the 161/163 ratio. Due to the natural isotopic abundance of
and , any peak where the 161:163 ratio deviates significantly from ~3:1 must be flagged as a co-eluting impurity rather than the target analyte.
Method Validation Summary
Both analytical procedures must be validated according to the stringent regulatory frameworks outlined in the ICH Q2(R1) Guidelines [3]. The table below summarizes the target acceptance criteria and typical performance metrics for the HPLC-UV method.
Table 2: ICH Q2(R1) Method Validation Parameters
| Validation Parameter | ICH Q2(R1) Acceptance Criteria | Typical Result (HPLC-UV) |
| Linearity ( | > 0.9998 | |
| Precision (RSD) | 0.8% | |
| LOD | Signal-to-Noise (S/N) | 0.05 µg/mL |
| LOQ | Signal-to-Noise (S/N) | 0.15 µg/mL |
| Accuracy | 98.0% - 102.0% Recovery | 99.6% ± 0.4% |
| Specificity | Resolution ( | Complies (No matrix int.) |
Analytical Workflow Visualization
Dual-pathway analytical workflow for 2-Chloro-3-fluoro-5-methoxypyridine quantification.
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]
- Title: US Patent 10500209B2 - Quinazolinones as bromodomain inhibitors Source: Google Patents URL
- Title: WO Patent 2024211836A2 - Semi-saturated bicyclic derivatives and related uses Source: Google Patents URL
Sources
- 1. US10500209B2 - Quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]
- 2. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
experimental setup for reactions involving 2-Chloro-3-fluoro-5-methoxypyridine
This guide outlines advanced experimental protocols for 2-Chloro-3-fluoro-5-methoxypyridine , a highly functionalized heterocyclic building block used in the synthesis of kinase inhibitors, BET bromodomain inhibitors, and orexin receptor agonists.
The protocols below are synthesized from patent literature (WO2024211836, WO2022094012) and established pyridine chemistry, focusing on the three primary reactivity vectors: C2-Palladium Catalyzed Coupling , C4-Directed Ortho-Metallation , and C2-Carbonylation .
Compound Profile
-
IUPAC Name: 2-Chloro-3-fluoro-5-methoxypyridine[1]
-
CAS: 2096998-15-9 (Note: Often confused with isomer 2-chloro-5-fluoro-3-methoxypyridine, CAS 1097264-89-5.[1] Verify structure by NMR).
-
Appearance: Colorless oil or low-melting solid.
-
Storage: 2–8°C under inert atmosphere (Ar/N₂). Hygroscopic.
Reactivity Landscape & Strategic Analysis
The 2-chloro-3-fluoro-5-methoxypyridine scaffold offers three distinct "handles" for chemical modification, governed by electronic directing effects.
-
Site A (C2-Cl): The primary electrophilic site. Activated by the ring nitrogen and the inductive effect of the 3-Fluoro group. Ideal for SNAr and Pd-catalyzed cross-couplings (Suzuki, Buchwald).
-
Site B (C4-H): The "Sandwich" position. Located between the 3-Fluoro and 5-Methoxy groups.[1][2][3][4][5][6][7][8][9] Both substituents are strong Ortho-Directing Groups (ODGs) for lithiation. Deprotonation occurs here exclusively using bases like LDA or n-BuLi at low temperatures.
-
Site C (C6-H): Sterically accessible but electronically less activated for lithiation compared to C4.
Reactivity Map (Graphviz)
Caption: Reactivity vectors for 2-Chloro-3-fluoro-5-methoxypyridine. C2 is the electrophilic center; C4 is the nucleophilic center (via lithiation).
Protocol 1: Regioselective C2-Suzuki-Miyaura Coupling
Objective: Coupling of the 2-Cl position with aryl/heteroaryl boronic acids while preserving the 3-F and 5-OMe groups. Source Grounding: Adapted from WO2024211836A2 (Scheme 1) [1].
Rationale
The 2-Cl bond is weaker than the C-F bond, allowing chemoselective oxidative addition of Palladium. The 3-Fluoro substituent creates steric bulk; therefore, high-activity catalyst systems (e.g., Pd(dppf)Cl₂, XPhos Pd G2) are preferred over simple Pd(PPh₃)₄ to ensure conversion.
Materials
| Reagent | Equiv.[2][8][10] | Role |
| 2-Cl-3-F-5-OMe-Pyridine | 1.0 | Substrate |
| Aryl Boronic Acid/Ester | 1.2 | Coupling Partner |
| Pd(dppf)Cl₂[8] · DCM | 0.05 | Catalyst (Resistant to chelation) |
| K₂CO₃ (2M aq.) | 3.0 | Base |
| 1,4-Dioxane | 10 vol | Solvent |
Step-by-Step Methodology
-
Setup: In a microwave vial or pressure tube, charge the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Solvent Addition: Add 1,4-Dioxane (degassed) and 2M aqueous K₂CO₃.
-
Degassing: Sparge the biphasic mixture with Argon for 5 minutes. Seal the vessel.
-
Reaction: Heat to 90–100°C for 2–4 hours.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc.
-
Purification: Dry organics over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Critical Control Point: If the boronic acid is prone to protodeboronation, switch base to Cs₂CO₃ and use anhydrous conditions (Dioxane/DMF) to minimize water.
Protocol 2: C4-Directed Ortho-Metallation (DoM) & Iodination
Objective: Introduction of an Iodine atom at the C4 position (between F and OMe) to create a fully substituted pyridine core. Source Grounding: Adapted from WO2022094012A1 [2].
Rationale
The C4 proton is "sandwiched" between two directing groups: the 3-Fluoro (strong inductive effect) and the 5-Methoxy (coordination effect). This cooperative direction makes C4 significantly more acidic than C6. Lithiation must be performed at -78°C to prevent nucleophilic attack of the butyl group on the pyridine ring (addition-elimination).
Materials
| Reagent | Equiv.[2][8][10] | Role |
| 2-Cl-3-F-5-OMe-Pyridine | 1.0 | Substrate |
| n-Butyllithium (2.5M in Hex) | 1.1 | Lithiating Agent |
| Iodine (I₂) | 1.2 | Electrophile |
| THF (Anhydrous) | 20 vol | Solvent |
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 3-neck round bottom flask and cool under N₂ flow. Add anhydrous THF and the pyridine substrate.
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temperature stabilizes (use a thermometer).
-
Lithiation: Add n-BuLi (2.5M) dropwise via syringe pump or dropping funnel over 15 minutes.
-
Observation: A color change (often yellow or orange) indicates formation of the lithiated species.
-
-
Incubation: Stir at -78°C for 45–60 minutes . Do not allow temperature to rise above -70°C.
-
Quench (Electrophile): Dissolve Iodine (1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78°C.
-
Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C or RT over 1-2 hours.
-
Workup: Quench with saturated aq. Na₂S₂O₃ (Sodium thiosulfate) to reduce excess iodine (solution turns from purple/brown to yellow/clear). Extract with EtOAc.
Troubleshooting:
-
Low Yield/Regioselectivity: If lithiation occurs at C6, switch base to LDA (Lithium Diisopropylamide), which is bulkier and more sensitive to steric crowding, though n-BuLi is generally standard for this specific scaffold due to the high acidity of C4.
Protocol 3: Carbonylation (Methoxycarbonylation)
Objective: Converting the 2-Cl group to a methyl ester (2-COOMe). Source Grounding: Based on CN105593224B [3].
Rationale
Palladium-catalyzed carbonylation inserts CO into the C-Cl bond. This reaction is sensitive to pressure and base choice. Triethylamine (TEA) acts as the HCl scavenger.
Workflow Diagram (Graphviz)
Caption: High-pressure carbonylation workflow for ester synthesis.
Step-by-Step Methodology
-
Vessel: Use a stainless steel autoclave or high-pressure reactor (Parr bomb).
-
Charge: Add Substrate (5.0 g, ~30 mmol), Pd(dppf)Cl₂ (5 mol%), and Triethylamine (3.0 equiv) into Methanol (150 mL).
-
Purge: Purge the vessel 3 times with N₂, then 3 times with CO.
-
Pressurize: Fill with Carbon Monoxide (CO) to 200 psi (approx 14 bar) .
-
Reaction: Heat to 110°C with vigorous stirring for 6–12 hours.
-
Safety Note: CO is toxic.[11] Operate in a well-ventilated hood with CO detectors.
-
Workup: Cool reactor, vent gas carefully. Filter the reaction mixture through Celite to remove Pd black. Concentrate the filtrate to obtain the methyl ester.
Summary of Chemical Shifts (Validation)
When validating the product of these reactions, use 1H NMR.
-
Starting Material (2-Cl-3-F-5-OMe):
-
Lithiation Product (4-Iodo): The H4 signal (~7.70 ppm) will disappear. H6 will remain singlet-like (or small doublet due to F coupling).
References
- Semi-saturated bicyclic derivatives and related uses. WO2024211836A2.
- Macrocyclic urea orexin receptor agonists. WO2022094012A1.
- Novel quinazolinones as bromodomain inhibitors. CN105593224B.
Sources
- 1. neugenlabs.com [neugenlabs.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Chloro-5-fluoro-3-methoxypyridine [myskinrecipes.com]
- 4. 2-chloro-5-fluoro-3-methoxypyridine (1 x 1 g) | Reagentia [reagentia.eu]
- 5. 1097264-89-5|2-Chloro-5-fluoro-3-methoxypyridine|BLD Pharm [bldpharm.com]
- 6. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]
- 7. 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE | 886374-01-2 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
purification techniques for 2-Chloro-3-fluoro-5-methoxypyridine products
Executive Summary & Chemical Context
This guide details the isolation and purification of 2-Chloro-3-fluoro-5-methoxypyridine (CAS: 1211588-72-5), a critical scaffold in the synthesis of kinase inhibitors and KRAS-targeting therapeutics.[1]
The synthesis of this intermediate typically involves Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3,5-difluoropyridine with sodium methoxide.[1] This reaction presents a specific purification challenge: Regioselectivity .[1] The competing formation of the 4-methoxy or 6-methoxy regioisomers, along with unreacted difluoro starting material, creates a complex impurity profile that requires a multi-modal purification strategy.[1]
Target Molecule Profile:
-
Formula: C₆H₅ClFNO
-
Physical State: Low-melting solid / Crystalline powder.[1]
-
LogP: ~1.9 (Lipophilic).[1]
-
pKa: < 2.0 (The electron-withdrawing Cl and F atoms significantly suppress the basicity of the pyridine nitrogen).[1]
Critical Impurity Analysis
Before selecting a purification method, the crude mixture must be analyzed. The three primary impurities driving the purification logic are:
-
Starting Material (SM): 2-Chloro-3,5-difluoropyridine.[1] (Non-polar, elutes early).[1]
-
Regioisomer (RI): 2-Chloro-3-methoxy-5-fluoropyridine (Isomeric, very similar Rf).[1]
-
Over-reaction Byproduct (OB): 2-Chloro-3,5-dimethoxypyridine (More polar than SM, less than product).[1]
Decision Matrix: Purification Strategy
Caption: Decision matrix for selecting the optimal purification workflow based on crude impurity profiling.
Method A: High-Resolution Flash Chromatography[1]
Chromatography is the most reliable method for separating the 5-methoxy product from its 3-methoxy regioisomer due to slight differences in dipole moments.[1]
Mechanism: The 5-methoxy group is para to the ring nitrogen (electronically linked), whereas the 3-methoxy is ortho to the chlorine.[1] This results in distinct interaction strengths with silica hydroxyls.[1]
Protocol 1: Gradient Elution
-
Stationary Phase: High-performance spherical silica (20–40 µm).[1]
-
Mobile Phase A: n-Heptane (or Hexanes).[1]
-
Mobile Phase B: Ethyl Acetate (EtOAc).[1]
-
Loading: Dry load on Celite or silica (ratio 1:2 crude:silica) is recommended to prevent band broadening.[1]
Step-by-Step Procedure:
-
Column Conditioning: Equilibrate column with 100% Heptane (3 Column Volumes - CV).
-
Loading: Load the dry-adsorbed crude sample.
-
Elution Profile:
-
0–5 min: Hold 100% Heptane (Elutes unreacted difluoro starting material).
-
5–15 min: Linear gradient 0% → 5% EtOAc (Elutes non-polar impurities).
-
15–30 min: Linear gradient 5% → 20% EtOAc.
-
Observation: The product typically elutes between 10–15% EtOAc.[1]
-
Critical: The regioisomer often elutes just before the target product. Collect small fractions in this window.
-
-
30–40 min: Flush with 50% EtOAc (Elutes bis-methoxy byproducts).
-
-
Analysis: Check fractions via TLC (10% EtOAc/Heptane). The product will be UV active (254 nm).[1]
Data Table: Typical Retention Factors (TLC in 10% EtOAc/Heptane)
| Compound | Rf Value | Elution Order |
| 2-Chloro-3,5-difluoropyridine (SM) | 0.85 | 1 (Void volume) |
| 2-Chloro-3-fluoro-5-methoxypyridine | 0.45 | 2 |
| 2-Chloro-3,5-dimethoxypyridine | 0.30 | 3 |
| Pyridinol byproducts | < 0.10 | 4 (Retained) |
Method B: Selective Recrystallization[1]
For scale-up (>10g), chromatography becomes expensive.[1] Recrystallization exploits the solubility differential between the product and the regioisomers.
Solvent System:
Protocol 2: Anti-Solvent Crystallization
-
Dissolution:
-
Place crude solid in a round-bottom flask.
-
Add IPA (2 mL per gram of crude).
-
Heat to 60°C until fully dissolved.
-
-
Anti-Solvent Addition:
-
Slowly add n-Heptane dropwise at 60°C until a slight turbidity (cloudiness) persists.
-
Add a minimal amount of IPA to just clear the solution again.
-
-
Cooling Ramp (Thermodynamic Control):
-
Turn off heat and allow the flask to cool to room temperature (20°C) slowly over 2 hours.
-
Why: Rapid cooling traps impurities.[1] Slow cooling allows the crystal lattice to reject the slightly different shape of the regioisomer.
-
-
Cryogenic Finish:
-
Once at RT, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
-
-
Filtration:
Quality Control & Analytical Validation
Trustworthiness in synthesis requires rigorous validation.[1]
-
1H NMR (CDCl₃, 400 MHz):
-
HPLC Purity Check:
Workflow Visualization: The "Self-Validating" Loop
Caption: Analytical validation loop ensuring batch integrity before release.
References
-
Synthesis of Halogenated Pyridines
-
Chromatographic Separation of Pyridine Isomers
- Source: "Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- Relevance: Discusses dipole-moment based separation str
-
Link:[Link]
-
Physical Properties & Safety Data
-
Commercial Availability & CAS Verification
Sources
- 1. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-Chloro-5-fluoro-3-methoxypyridine | 1097264-89-5 [sigmaaldrich.com]
- 4. 1097264-89-5|2-Chloro-5-fluoro-3-methoxypyridine|BLD Pharm [bldpharm.com]
- 5. 2-Chloro-5-fluoro-3-methoxypyridine [myskinrecipes.com]
- 6. scispace.com [scispace.com]
- 7. 1211588-72-5|2-Chloro-3-fluoro-5-methoxypyridine|BLD Pharm [bldpharm.com]
scale-up synthesis of 2-Chloro-3-fluoro-5-methoxypyridine derivatives
An Application Note for the Scale-Up Synthesis of 2-Chloro-3-fluoro-5-methoxypyridine Derivatives
Abstract
Substituted pyridines are cornerstone heterocycles in modern medicinal and agricultural chemistry.[1][2][3] Specifically, the 2-chloro-3-fluoro-5-methoxypyridine scaffold represents a key intermediate for synthesizing a range of high-value compounds, including potent herbicides and pharmaceutical drug candidates.[4][5] However, the transition from laboratory-scale discovery to pilot-plant or industrial production presents significant challenges, including cost-effectiveness, process safety, and consistent product quality.[2] This guide provides a comprehensive framework for the scale-up synthesis of 2-Chloro-3-fluoro-5-methoxypyridine. We delve into a robust, multi-step synthetic protocol, address critical scale-up parameters, and outline detailed procedures for purification and characterization, offering field-proven insights for researchers, chemists, and drug development professionals.
Introduction: Strategic Importance and Synthetic Challenges
The pyridine ring is a privileged structure in drug discovery, with over 7,000 bioactive compounds containing this moiety.[6] The specific substitution pattern of 2-Chloro-3-fluoro-5-methoxypyridine offers a versatile platform for further functionalization. The chlorine atom at the 2-position is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.[5] The fluorine and methoxy groups modulate the electronic properties and metabolic stability of the final molecule, making this intermediate highly valuable.
Despite its utility, constructing this polysubstituted pyridine ring on a large scale is non-trivial. Classical condensation strategies like the Hantzsch synthesis are often not suitable for producing such specific substitution patterns efficiently.[6][7] Therefore, a linear synthesis starting from a simpler, commercially available pyridine derivative is often the most practical approach. This guide focuses on such a pathway, emphasizing the causality behind procedural choices to ensure a safe, scalable, and reproducible process.
Recommended Synthetic Pathway
A logical and scalable approach involves a four-step sequence starting from 2-chloro-5-nitropyridine. This strategy systematically builds the required functionality around the pyridine core.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
common side reactions with 2-Chloro-3-fluoro-5-methoxypyridine
Technical Support Center: 2-Chloro-3-fluoro-5-methoxypyridine
Subject: Troubleshooting Common Side Reactions & Reactivity Profiles Product ID: 2-Cl-3-F-5-OMe-Py Audience: Medicinal Chemistry / Process Development[1][2]
Executive Summary: The "Push-Pull" Personality
2-Chloro-3-fluoro-5-methoxypyridine is a highly functionalized scaffold commonly used in kinase inhibitor synthesis.[1][2] Its reactivity is defined by a "push-pull" electronic tug-of-war:
-
The "Pull": The 2-Chloro and 3-Fluoro groups create a highly electron-deficient center at C2/C3, activating the molecule for Nucleophilic Aromatic Substitution (
). -
The "Push": The 5-Methoxy group donates electron density via resonance, modulating the acidity of the ring protons and complicating lithiation regioselectivity.
This guide addresses the three most common failure modes: Competitive Hydrolysis during
Module 1: Nucleophilic Aromatic Substitution ( )
User Issue: "I am trying to displace the 2-Chloride with an amine/alkoxide, but I am observing low yields and a polar byproduct."
Diagnosis: Competitive Hydrolysis (Pyridone Formation)
While the 3-Fluoro group activates the 2-Chloride for substitution, it also makes the C2 position extremely susceptible to attack by hard nucleophiles, including water. If your reaction solvent is not strictly anhydrous, hydroxide ions (generated from trace water and base) will compete with your nucleophile.[1][2]
The Mechanism: The 2-Chloro-3-fluoropyridine moiety hydrolyzes to the 2-hydroxy derivative, which rapidly tautomerizes to the thermodynamically stable 2-pyridone .[1] This byproduct is highly polar and often crashes out or trails on TLC.[1][2]
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Solvent | DMSO or NMP (Anhydrous) | Polar aprotic solvents stabilize the Meisenheimer complex.[1][2] Critical: Use molecular sieves; water content must be <500 ppm.[1][2] |
| Base | DIPEA or | Avoid hydroxide sources (NaOH/KOH).[1][2] Cesium Carbonate is preferred for its solubility in organic media.[1][2] |
| Temperature | Start at 0°C, ramp to RT | High temps favor the thermodynamic hydrolysis product if water is present. |
| Leaving Group | Do NOT assume F is stable | While Cl is the standard leaving group, the 3-Fluoro is also labile. If using a very hard nucleophile (e.g., NaOMe), you may observe mixtures of 2-subst and 3-subst products.[1] |
Visualizing the Pathway
Figure 1: The competition between productive substitution and destructive hydrolysis.
Module 2: Lithiation & Functionalization
User Issue: "I tried to lithiate at C4 using n-BuLi, but the starting material was consumed and I got a complex mixture/alkylated product."
Diagnosis: Nucleophilic Attack vs. Deprotonation
This is the most common error with 2-halo-pyridines.[1][2] n-Butyllithium is a nucleophile as well as a base.
Because the C2-Cl bond is activated by the ring nitrogen and the 3-F atom, n-BuLi will attack C2 via
The Solution: Steric Gating
You must use a non-nucleophilic, bulky amide base.
-
Recommended: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA (Lithium Diisopropylamide).[1]
-
Avoid: n-BuLi, s-BuLi, or t-BuLi directly.
Regioselectivity (C4 vs. C6)
-
C4 Position: Located between 3-F and 5-OMe.[1][2] The acidity is enhanced by the inductive effect of F and the coordination of Li to the OMe oxygen. This is the Kinetic Product .
-
C6 Position: Located between 5-OMe and Nitrogen.[1][2] This is the Thermodynamic Product (stabilized by N-Li coordination).
-
Guidance: To hit C4 exclusively, perform the lithiation at -78°C and quench immediately (<30 mins). Prolonged stirring or warming may cause proton migration to the C6 position or "Halogen Dance" (though less common with F/Cl than Br/I).
Protocol for C4-Functionalization:
-
Prepare Base: Generate LDA or LiTMP in THF at -78°C.
-
Addition: Add 2-Chloro-3-fluoro-5-methoxypyridine (solution in THF) slowly down the side of the flask.
-
Timing: Stir for exactly 15-30 minutes at -78°C.
-
Quench: Add electrophile (e.g.,
, DMF, Aldehyde) immediately.[2]
Decision Logic for Lithiation
Figure 2: Decision matrix for avoiding side reactions during lithiation.
Module 3: Demethylation (5-OMe to 5-OH)
User Issue: "I used
Diagnosis: Halogen Exchange
Boron tribromide (
Troubleshooting:
-
Alternative Reagent: Use Pyridine Hydrochloride (melt at 160°C) if the molecule is thermally stable.[2]
-
Milder Lewis Acid: Try
instead of to avoid introducing Bromine impurities. -
Thiolate Method: Sodium ethanethiolate (NaSEt) in DMF at 100°C is a nucleophilic demethylation method that preserves the aromatic halogens better than Lewis acids.
References & Further Reading
-
Schlosser, M., et al. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[1][2] Tetrahedron Letters, 1996.[1][2] Link[1]
-
Establishes the directing power of Fluorine vs. Chlorine in lithiation.
-
-
L'Heureux, A., et al. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr? Journal of Organic Chemistry, 2010.[2] Link[1]
-
Comparative analysis of SNAr reactivity in activated pyridines.
-
-
Gros, P., et al. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides.[1][2] Journal of Organic Chemistry, 2003.[2] Link[1]
-
Definitive guide on avoiding nucleophilic attack by using LDA/LiTMP.
-
-
Schnürch, M., et al. Halogen Dance Reactions on Pyridines.[1][2] Chemical Society Reviews, 2007.[1][2] Link
-
Mechanistic insight into halogen migration during lithiation.
-
Sources
Technical Support Center: Synthesis of 2-Chloro-3-fluoro-5-methoxypyridine
Status: Operational Ticket ID: #PYR-CFM-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting
Executive Summary
The synthesis of 2-Chloro-3-fluoro-5-methoxypyridine presents a unique "push-pull" electronic challenge. The electron-donating methoxy group (C5) deactivates the ring toward nucleophilic aromatic substitution (
This guide addresses the two most prevalent synthetic routes:
-
The Dehydroxy-Chlorination Route: Converting 3-fluoro-5-methoxy-2-pyridone to the target using phosphoryl chloride (
). -
The Balz-Schiemann Route: Converting 2-chloro-3-amino-5-methoxypyridine to the target via diazotization.
Module 1: The Dehydroxy-Chlorination Protocol
Scenario: You are converting 3-fluoro-5-methoxy-2-pyridone (or its tautomer 2-hydroxy-3-fluoro-5-methoxypyridine) to the 2-chloro product, but yields are stalling <50% or black tar is forming.
Core Troubleshooting Logic
The methoxy group at C5 increases electron density, making the carbonyl oxygen at C2 less electrophilic. Standard reflux in neat
Q: My reaction mixture turns into a viscous black oil and yield is poor. What is happening? A: This is likely due to polymerization or charring caused by uncontrolled exotherms or insufficient activation.
-
The Fix: You must switch to a Vilsmeier-Haack activation .
-
Why:
alone forms a dichlorophosphate intermediate that is slow to react. Adding catalytic DMF forms the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile, attacking the pyridone oxygen rapidly at lower temperatures. -
Protocol Adjustment: Add 2-5 mol% anhydrous DMF. If tarring persists, use a solvent (Toluene or Chlorobenzene) to mitigate thermal hotspots rather than running neat.
-
Q: I see incomplete conversion by TLC/LCMS even after 24 hours.
A: The "spent"
-
The Fix: Add a chloride source to assist the
-like displacement.-
Recommendation: Add Phosphorus Pentachloride (
) (0.5 - 1.0 eq) to the . The ensures the system remains anhydrous and provides a higher concentration of active chlorinating species. -
Reference: This "super-chlorinating" mixture is well-documented for electron-rich pyridones [1].
-
Optimized Protocol (Chlorination)
| Parameter | Standard Condition | Optimized Condition |
| Reagent | Neat | |
| Catalyst | None | DMF (anhydrous, 5 mol%) |
| Solvent | None (Neat) | Toluene (if >10g scale) |
| Temp | Reflux ( | |
| Quench | Pour onto ice | Inverse Quench (Drop reaction into ice/NH4OH) |
Module 2: The Diazotization (Balz-Schiemann) Route
Scenario: You are starting from 2-chloro-3-amino-5-methoxypyridine and attempting to install the fluorine atom via a diazonium intermediate.
Q: I am getting the "reduced" byproduct (2-chloro-5-methoxypyridine) instead of the fluoro product. A: This is hydro-dediazoniation . The diazonium salt is capturing a hydride source (often from the solvent or water) instead of the fluoride anion.
-
The Fix: Eliminate water and hydrogen-donating solvents.
Q: The reaction is violent/uncontrollable upon heating.
A: The decomposition of the diazonium salt is highly exothermic (
-
The Fix: Use a "One-Pot" Sandmeyer-like approach with Copper catalysis.
-
Protocol: React the amine with t-Butyl Nitrite and Copper(II) Fluoride (
) in Acetonitrile. The copper coordinates the diazonium species, lowering the activation energy for fluorination and preventing "runaway" thermal decomposition [2].
-
Module 3: Purification & Isolation
Issue: The product (2-Chloro-3-fluoro-5-methoxypyridine) co-elutes with phosphorous impurities or unreacted starting material.
Separation Strategy:
-
The pH Swing: The product is a weak base (pyridine nitrogen).
-
Step 1: After quenching, adjust pH to ~1-2 with HCl. Extract with Ether/DCM. (Impurities/tars stay in organic; Product moves to Aqueous as the HCl salt).
-
Step 2: Wash the aqueous layer with organic solvent.
-
Step 3: Basify aqueous layer to pH 8-9 with
. Extract Product into EtOAc. -
Warning: Do not go to pH >10; the 2-Cl bond is labile to hydrolysis in strong base.
-
Workflow Visualization
Caption: Decision tree for troubleshooting yield loss in 2-Chloro-3-fluoro-5-methoxypyridine synthesis.
References
-
Choudhury, J., et al. (2020).[5] "
mixture: A robust chlorinating agent."[6][7] Journal of the Indian Chemical Society, 97, 47-50.[6] Link -
Wang, T., et al. (2012). "Method for preparing 2-chloro-3-fluoropyridine." CN Patent 102584689A. Link
-
Setliff, F. L., & Rankin, G. O. (1972). "Processes for producing 3-substituted 2-chloro-5-fluoropyridine." Journal of Chemical and Engineering Data, 17(4). (Cited within EP1626045A1). Link
-
Snieckus, V., et al. (1990).[8] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. (Foundational text for lithiation routes). Link
Sources
- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent† [academia.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
catalyst selection for 2-Chloro-3-fluoro-5-methoxypyridine reactions
Technical Support Center: Catalyst Optimization for 2-Chloro-3-fluoro-5-methoxypyridine
Executive Summary: The Reactivity Landscape
Target Molecule: 2-Chloro-3-fluoro-5-methoxypyridine CAS: 1097264-89-5 (Analogous Class Reference)
This scaffold presents a unique "Push-Pull" electronic environment that dictates catalyst selection.
-
The "Pull" (Activation): The pyridine nitrogen and the ortho-fluorine atom at C3 significantly deplete electron density at C2, making the C-Cl bond highly activated for oxidative addition.
-
The "Push" (Deactivation): The methoxy group at C5 is an electron-donating group (EDG). While it adds electron density, its position (meta to the Cl) means it does not fully deactivate the C2 center, but it does make the ring more electron-rich than a simple chloropyridine.
-
The Steric Challenge: The C3-Fluorine atom creates an ortho-effect, imposing steric crowding around the C2-Cl bond. Standard "flat" ligands (like PPh3) often fail here.[1]
Strategic Reactivity Map The diagram below illustrates the three primary reactivity gateways for this scaffold.
Figure 1: Reactivity gateways. The C2 position is the primary electrophile, while C4 is the nucleophilic target via lithiation.
Workflow 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Challenge: The C3-fluorine atom creates steric bulk that hinders the approach of standard Pd-catalysts. Additionally, the pyridine nitrogen can coordinate to palladium, arresting the catalytic cycle (catalyst poisoning).
Recommended Protocol: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These bulky, electron-rich ligands promote oxidative addition into the hindered C2-Cl bond and facilitate reductive elimination.
Catalyst Screening Matrix
| Scenario | Recommended Catalyst System | Base | Solvent | Temp |
| Standard Aryl Boronic Acids | Pd(dppf)Cl₂·DCM (5 mol%) | K₂CO₃ (2.0 eq) | Dioxane/H₂O (4:1) | 80°C |
| Sterically Hindered Boronic Acids | XPhos Pd G2 (2-3 mol%) | K₃PO₄ (2.0 eq) | THF/H₂O (10:1) | 60°C |
| Unstable Heteroaryl Boronates | Pd(dtbpf)Cl₂ (1-2 mol%) | Cs₂CO₃ (2.0 eq) | Toluene/H₂O | 80-100°C |
Step-by-Step Optimization Guide:
-
Degassing is Critical: Pyridines are prone to oxidative degradation. Sparge solvents with Argon for 15 mins.
-
Base Selection: Start with K₂CO₃. If conversion is low (<20%), switch to Cs₂CO₃ (anhydrous) to increase basicity without causing hydrolysis of the methoxy group.
-
Additives: If you observe protodeboronation (boronic acid losing B(OH)2), add 10 mol% CuCl . This promotes the "Copper effect," stabilizing the transmetalation step.
Workflow 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Challenge: The electron-rich methoxy group (OMe) at C5 makes the ring slightly less electrophilic than a nitropyridine. More critically, the pyridine nitrogen is a strong ligand that will displace standard phosphines, killing the catalyst.
The Solution: Use Pre-catalysts (Palladacycles) .[1][2] Do not generate Pd(0) in situ from Pd(OAc)₂. Use G3 or G4 precatalysts that release active Pd(0) only within the catalytic cycle.
Decision Tree: Ligand Selection
Figure 2: Ligand selection logic based on amine class.
Specific Protocol for 2-Cl-3-F-5-OMe-Pyridine:
-
Catalyst: BrettPhos Pd G3 (1-2 mol%) is the gold standard for this scaffold. The bulk of BrettPhos prevents the pyridine nitrogen from binding to the Pd center.
-
Base: NaOtBu (1.2 eq). Warning: If the 5-OMe group is sensitive to demethylation (rare but possible at high temp), switch to Cs₂CO₃ .
-
Solvent: t-Amyl Alcohol or Dioxane . t-Amyl alcohol often gives cleaner profiles for pyridines due to better solubility of the Pd-amine complexes.
Workflow 3: Regioselective C-H Functionalization
The Insight: You can functionalize the C4 position (between the F and OMe) without touching the C2-Cl bond. Mechanism: Directed Ortho-Metalation (DoM).
-
The C3-Fluoro group is a strong Director.
-
The C5-Methoxy group is a moderate Director.
-
Result: They act cooperatively to direct lithiation exclusively to C4 .
Protocol (C4-Borylation/Silylation):
-
Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Do not use n-BuLi, as it will attack the C2-Cl bond via nucleophilic attack.
-
Conditions: THF, -78°C, 1 hour.
-
Quench: Add Electrophile (e.g., Iodine, DMF, Chlorosilane).
-
Outcome: 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine.
Troubleshooting & FAQ
Q1: I am seeing significant "Hydrodehalogenation" (Product is 3-fluoro-5-methoxypyridine).
-
Cause: The oxidative addition occurred, but the transmetalation was too slow. The Pd-intermediate grabbed a hydride (likely from the solvent or base).
-
Fix:
-
Switch solvent from Isopropanol/Ethanol (hydride sources) to Toluene or Dioxane .
-
Increase the concentration of the boronic acid (1.5 eq).
-
Use Pd(dppf)Cl₂ which has a tighter bite angle, favoring reductive elimination over hydride abstraction.
-
Q2: The reaction turns black immediately and yields are <10%.
-
Cause: "Pd-Black" formation. The pyridine nitrogen is stripping the ligands off the Palladium, causing it to crash out as metal.
-
Fix: You need a ligand that binds tighter than the pyridine. Switch to XPhos or CataCXium A . Alternatively, add 10-20 mol% of free ligand to the reaction mixture to shift the equilibrium back to the active catalyst.
Q3: Can I do the Suzuki coupling after the Buchwald amination?
-
Answer: No. Perform the Suzuki coupling first.
-
Reasoning: The C2-Cl bond is the most reactive handle. If you do Buchwald first, you install an amine at C2. The resulting molecule is now extremely electron-rich (2-amino-3-fluoro-5-methoxy...), making any subsequent oxidative addition at other positions (like a C4-halogen) incredibly difficult. Always react the most electron-deficient handle first.
References
-
Suzuki-Miyaura Coupling of Chloropyridines
- Title: "Efficient Suzuki-Miyaura Coupling of Heteroaryl Chlorides using Palladium-Dialkylbiarylphosphine C
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Buchwald-Hartwig Ligand Selection
- Title: "A User's Guide to Palladium-Catalyzed Amin
- Source:Chemical Science
-
URL:[Link]
-
Regioselective Lithiation of Pyridines
- Title: "Regioselective Lithiation of 3-Fluoropyridines: Directing Effects and Synthesis of Polysubstituted Pyridines"
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Catalyst Poisoning by Pyridines
Sources
Technical Support Center: Managing Impurities in 2-Chloro-3-fluoro-5-methoxypyridine Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. 2-Chloro-3-fluoro-5-methoxypyridine is a highly functionalized, electron-deficient building block critical for synthesizing bromodomain inhibitors[1] and macrocyclic orexin receptor agonists[2]. However, its polyhalogenated nature makes it highly susceptible to side reactions such as nucleophilic aromatic substitution (SNAr) and hydrolysis.
This guide dissects the mechanistic causality behind common impurities, provides a self-validating experimental protocol, and equips you with the analytical foresight needed to achieve >99% purity.
Mechanistic Workflow & Impurity Mapping
The most scalable route to 2-chloro-3-fluoro-5-methoxypyridine involves the directed lithiation/borylation of 5-bromo-2-chloro-3-fluoropyridine, followed by oxidation to the pyridinol, and subsequent O-methylation[3]. Each step presents specific chemoselectivity challenges.
Synthesis workflow and impurity generation pathways for 2-chloro-3-fluoro-5-methoxypyridine.
Troubleshooting & FAQs
Q1: Why am I observing significant amounts of the 2-chloro-3,5-dimethoxypyridine impurity during the methoxylation step? Causality: The fluorine atom at the 3-position is highly electronegative, which strongly activates the adjacent C3 carbon towards SNAr. If your reaction conditions generate free methoxide (e.g., by using NaOH in methanol, or if your K₂CO₃ contains trace moisture that reacts with the solvent), the methoxide will attack the C-F bond, displacing the fluoride ion. Actionable Solution: Strictly use a non-nucleophilic base system. Employ oven-dried K₂CO₃ in an anhydrous, aprotic solvent like DMF with Methyl Iodide (MeI). Never use methanolic solvents for this transformation.
Q2: What causes the formation of the 2-pyridone impurity (3-fluoro-5-methoxypyridin-2(1H)-one)? Causality: The 2-chloro position is highly activated by the electron-withdrawing nature of the adjacent pyridine nitrogen. In the presence of trace water and base, hydroxide ions are formed. Hydroxide readily attacks the C2 position, displacing the chloride to form a 2-pyridinol, which rapidly tautomerizes to the thermodynamically stable 2-pyridone. Actionable Solution: Ensure all DMF is strictly anhydrous (stored over molecular sieves). If LC-MS shows an escalating m/z 144 peak, abort the reaction, as water has compromised the system.
Q3: During the borylation step, why do I see debrominated starting material (2-chloro-3-fluoropyridine) instead of the desired product? Causality: Lithium-halogen exchange using n-BuLi generates a highly reactive, transient pyridyl-lithium species. If the electrophile (trimethyl borate) is not added rapidly, or if there is moisture in the system, the lithiated intermediate will abstract a proton from the environment, resulting in the debrominated impurity. Actionable Solution: Perform the lithiation at strictly cryogenic temperatures (-78 °C). Pre-mix the trimethyl borate with the starting material before adding n-BuLi (in-situ quench method) to ensure the lithiated species is trapped the millisecond it forms.
Standardized Experimental Protocols (Self-Validating)
This protocol is engineered with built-in validation checkpoints to ensure you maintain control over the chemoselectivity.
Step 1: Synthesis of 2-Chloro-3-fluoropyridin-5-ol
-
Setup: Charge an oven-dried, argon-purged flask with 5-bromo-2-chloro-3-fluoropyridine (1.0 eq) and anhydrous THF (10 mL/g). Add trimethyl borate (1.5 eq).
-
Cryogenic Control: Cool the mixture to -78 °C. Validation Check: Ensure the internal temperature probe reads ≤ -75 °C before proceeding.
-
Lithiation: Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise over 30 minutes. The reaction must remain clear/pale yellow. Validation Check: A color shift to dark brown indicates localized heating and decomposition; reduce the addition rate.
-
Oxidation: Stir for 1 hour, then warm to 0 °C. Cautiously add 3M NaOH (2.0 eq) followed by 30% H₂O₂ (2.0 eq).
-
Quench & Isolate: Stir at room temperature for 2 hours. Quench with saturated Na₂S₂O₃. Adjust the aqueous layer to pH 5-6 using 1M HCl. Critical Control: If pH drops below 4, the product will remain water-soluble, destroying your yield. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Step 2: O-Methoxylation to Target Product
-
Preparation: Dissolve the crude 2-chloro-3-fluoropyridin-5-ol (1.0 eq) in anhydrous DMF (5 mL/g).
-
Base Addition: Add oven-dried K₂CO₃ (2.0 eq). Stir for 15 minutes to pre-form the phenoxide.
-
Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise at 0 °C. Warm to 25 °C and stir for 4 hours.
-
In-Process Control (IPC): Pull a 0.1 mL aliquot, dilute with MeCN, and run LC-MS. Validation Check: You should observe the target mass at m/z = 162[3]. If m/z = 174 (dimethoxy) is >2%, your K₂CO₃ is wet.
-
Workup: Pour into ice water. Extract with MTBE (Methyl tert-butyl ether). Wash the organic layer 3x with 5% LiCl aqueous solution to completely remove DMF. Concentrate to yield the product as a colorless oil[3].
Analytical Data & Impurity Profiling
To successfully isolate the target compound, you must be able to track the specific analytical signatures of the impurities. The data below summarizes the quantitative markers for standard reverse-phase LC-MS analysis[4].
| Compound / Impurity | RRT (Relative Retention Time) | MS (m/z) [M+H]⁺ | Primary Mechanism of Formation | Control Strategy |
| 2-Chloro-3-fluoro-5-methoxypyridine | 1.00 | 162.0 | N/A (Target Product) | N/A |
| 2-Chloro-3-fluoropyridine | 0.65 | 132.0 | Protonation of lithiated intermediate | In-situ borate quench at -78 °C |
| 3-Fluoro-5-methoxypyridin-2(1H)-one | 0.45 | 144.0 | Hydrolysis of C-Cl bond | Strict anhydrous conditions; dry base |
| 2-Chloro-3,5-dimethoxypyridine | 1.15 | 174.0 | SNAr of C-F bond by methoxide | Avoid MeOH; use aprotic solvents |
References
- World Intellectual Property Organization.
- China National Intellectual Property Administration. "Novel quinazolinones as bromodomain inhibitors." CN105593224B.
- World Intellectual Property Organization. "Macrocyclic urea orexin receptor agonists." WO2022094012A1.
-
National Center for Biotechnology Information. "6-Chloro-3-fluoro-2-methoxypyridine." PubChem CID 86664274.[Link]
Sources
- 1. CN105593224B - Novel quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]
- 2. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]
- 3. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 4. 6-Chloro-3-fluoro-2-methoxypyridine | C6H5ClFNO | CID 86664274 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting failed reactions with 2-Chloro-3-fluoro-5-methoxypyridine
Current Status: Operational Ticket ID: T-CFMP-2024 Subject: Troubleshooting Reactivity, Selectivity, and Stability Issues
Executive Summary: The Reactivity Triad
Welcome to the technical support hub for 2-Chloro-3-fluoro-5-methoxypyridine . This scaffold is a deceptive building block; while it appears to be a standard polysubstituted pyridine, the interplay between the 2-Cl (electrophile) , 3-F (directing group/activator) , and 5-OMe (electron donor) creates specific failure modes that do not exist in simpler analogues.
This guide treats your chemical reaction as a system to be debugged. We address the three most common "error codes" reported by medicinal chemists:
-
SNAr Regioselectivity Failures (Wrong isomer formed).
-
Cross-Coupling Stalls (Catalyst death/Protodehalogenation).
-
Lithiation Instability (Pyridyne formation/Tars).
Module 1: Nucleophilic Aromatic Substitution (SNAr)
Error Code: REGIO_MISMATCH or LOW_CONVERSION
The System Logic
In an ideal SNAr system, the nucleophile attacks the C2 position, displacing Chlorine. This is driven by the low LUMO coefficient at C2 caused by the adjacent Pyridine Nitrogen and the inductive electron-withdrawing effect of the C3-Fluorine.
Why it fails:
-
Issue A (The "Hard" Nucleophile): Small, hard nucleophiles (e.g., methoxide) may attack C3 (displacing Fluorine) if the temperature is too high, as the C-F bond is highly polarized.
-
Issue B (Electronic Deactivation): The 5-OMe group is an Electron Donating Group (EDG). Through resonance, it pushes electron density into the ring (specifically to C2 and C4), raising the energy barrier for the initial nucleophilic attack at C2.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| No Reaction (Starting Material Recovered) | 5-OMe deactivation is dominant; Nucleophile is too weak. | Switch Solvent: Move from THF to dipolar aprotic solvents (DMSO, NMP) to strip the cation and activate the nucleophile. Heat: Increase T to 80-100°C. |
| Wrong Product (F-displacement) | Nucleophile attacked C3. Common with alkoxides. | Lower Temperature: C2-Cl displacement is kinetically favored. Run at 0°C or RT. Change Base: Use a bulkier base (e.g., Cs2CO3 instead of NaH) to favor the sterically more accessible C2 (Cl is larger, but C2 is activated by N). |
| Hydrolysis (Product is Pyridone) | Moisture in solvent; OH- acts as nucleophile. | Dry Solvents: Pyridine halides with F-substituents hydrolyze 10x faster than non-fluorinated analogues. Use molecular sieves. |
Module 2: Palladium-Catalyzed Cross-Coupling
Error Code: OXIDATIVE_ADDITION_FAIL or PROTODEHALOGENATION
The System Logic
The 2-Cl bond is an aryl chloride. Unlike aryl bromides, it requires a specialized catalytic cycle to undergo oxidative addition (OA). The 3-F atom weakens the C2-Cl bond strength slightly (inductive effect), but the 5-OMe group makes the metal center more electron-rich, potentially slowing down OA.
Diagnostic Workflow
Q1: Is the reaction stalling at <10% conversion?
-
Cause: The Catalyst cannot insert into the C-Cl bond.
-
Fix: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3).[1] These bulky, electron-rich ligands facilitate OA into aryl chlorides. Avoid standard Pd(PPh3)4.
Q2: Do you see the "reduced" product (H instead of Cl)?
-
Cause: Protodehalogenation. This occurs when the Pd-Ar species undergoes transmetallation but fails reductive elimination, or grabs a proton from the solvent/base.
-
Fix:
-
Use Anhydrous Base: Switch from K2CO3/H2O to Cs2CO3 or K3PO4 (anhydrous).
-
Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular reductive elimination over unimolecular side reactions.
-
Q3: Is the Fluorine atom disappearing?
-
Cause: C-F activation. Rare, but possible with Ni-catalysts or specific phosphines.
-
Fix: Ensure you are using Palladium, not Nickel. Keep temperature <100°C.
Module 3: Directed Lithiation (Advanced Users)
Error Code: BLACK_TAR or SCRAMBLED_ISOMER
The System Logic
This is the most hazardous operation. You have two acidic protons: C4-H and C6-H .
-
C4-H: Located between F and OMe ("Sandwich" position). Acidified by F (inductive) and OMe (coordination).
-
C6-H: Adjacent to N and OMe.[2] Acidified by N.
Critical Failure Mode: The Pyridyne Trap If you lithiate at C4 , you generate a carbanion adjacent to the C3-Fluorine. This species is unstable and will rapidly eliminate LiF to form a 3,4-pyridyne intermediate. This benzyne-like species reacts indiscriminately (dimerizes, reacts with solvent), resulting in "black tar."
Safe Lithiation Protocol
-
Reagent Choice: Do NOT use n-BuLi. It is too nucleophilic and will attack the C2-Cl bond (Cl-Li exchange) or the ring itself.
-
Base: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is non-nucleophilic and basic enough to deprotonate.
-
Temperature: Must be -78°C or lower .
-
Why? To prevent the elimination of LiF (Pyridyne formation). The lithiated species must be trapped immediately with an electrophile.
-
-
Trapping: Use "In-situ" trapping if possible (mix electrophile with substrate, then add base), compatible only with specific electrophiles (e.g., borates, silanes).
Visual Troubleshooting Aids
Diagram 1: Reactivity Decision Tree
Use this logic flow to determine the root cause of your failed experiment.
Caption: Logical pathways for diagnosing failure modes based on reaction type and observed byproducts.
Frequently Asked Questions (FAQs)
Q: Can I use Pyridine-boronic acids instead of the halide for Suzuki coupling? A: Yes, but be careful. 2-Pyridyl boronic acids are notoriously unstable (prone to protodeboronation). If you must use the boron species on the pyridine ring, use the MIDA boronate or the Pinacol ester , and avoid aqueous bases. It is generally more reliable to use 2-Chloro-3-fluoro-5-methoxypyridine as the halide partner.
Q: Why is my LCMS showing a mass of M+16? A: You have likely formed the N-oxide . Pyridines with electron-donating groups (like 5-OMe) are susceptible to oxidation by peracids or even air over long periods in solution. Ensure your solvents are peroxide-free (especially ethers like THF or Dioxane).
Q: I need to remove the Chlorine after my reaction. How? A: Standard hydrogenation (H2, Pd/C) will remove the Chlorine. However, it may also remove the Fluorine if the catalyst loading is too high or if you add acid. To selectively remove Cl while keeping F, use ammonium formate as the hydrogen source and control the reaction time strictly.
References
-
Regioselective SNAr on 2,3-Dihalopyridines. Title: ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines.[3] Source: ResearchGate / ChemInform. URL:[Link]
-
Lithiation and Pyridyne Chemistry. Title: Regioselective lithiation of pyridines bearing an oxetane unit (General principles of 3,4-pyridyne formation). Source: Royal Society of Chemistry (Chem Comm). URL:[Link]
Sources
Technical Support Center: Workup Procedures for 2-Chloro-3-fluoro-5-methoxypyridine Reactions
Welcome to the technical support center for reactions involving 2-Chloro-3-fluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the workup and purification of reactions utilizing this versatile building block. The following question-and-answer format provides in-depth troubleshooting strategies and frequently asked questions to ensure the successful isolation of your target compounds.
I. General Workup and Purification FAQs
Q1: What is the first step I should take after my reaction involving 2-Chloro-3-fluoro-5-methoxypyridine is complete?
A1: Upon reaction completion, as determined by a monitoring technique like TLC or LC-MS, the initial and most critical step is to cool the reaction mixture to room temperature. This is a crucial safety measure and helps to prevent the formation of unwanted byproducts that can occur at elevated temperatures. For reactions conducted at high temperatures, it is advisable to allow for gradual cooling to avoid thermal shock to your glassware. Once at room temperature, the next step typically involves quenching the reaction to neutralize any remaining reactive species. The specific quenching agent will depend on the reagents used in your reaction. For instance, if you've used a strong base, a mild acidic solution would be appropriate.
Q2: I'm observing a persistent emulsion during my aqueous workup. What are the likely causes and how can I resolve it?
A2: Emulsions are a common frustration in the workup of pyridine-containing reaction mixtures. They are often caused by the presence of polar aprotic solvents like DMF or DMSO, which are miscible with both aqueous and organic phases.[1] The pyridine nitrogen itself can also contribute to emulsion formation.
Troubleshooting Strategies:
-
Dilution: Dilute the entire mixture with a significant volume of both your extraction solvent and water. This can often break the emulsion by changing the phase ratios.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to force the separation of the organic and aqueous layers.
-
Solvent Evaporation: If your product is not volatile, consider removing the reaction solvent (e.g., THF, dioxane) under reduced pressure before initiating the aqueous workup.[1][2]
-
Filtration: Passing the emulsified mixture through a pad of Celite® or a phase separator can sometimes be effective.
Q3: How can I effectively remove residual pyridine-based starting materials or byproducts from my organic layer?
A3: Due to the basic nature of the pyridine nitrogen, an acidic wash is a highly effective method for removing pyridine-based impurities.
Protocol for Acidic Wash:
-
Extract your reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer one to three times with a dilute aqueous acid solution, such as 1M HCl.
-
The pyridine nitrogen will be protonated to form a water-soluble pyridinium salt, which will partition into the aqueous layer.[2]
-
It is crucial to ensure your target molecule is stable to acidic conditions before employing this method.[2]
-
After the acid wash, it is good practice to wash the organic layer with water and then brine to remove any residual acid and dissolved water, respectively.
An alternative for acid-sensitive compounds is to wash with a 10% aqueous copper (II) sulfate solution. The copper will complex with the pyridine, and the resulting complex will move into the aqueous layer.[1][2]
II. Troubleshooting Guide for Specific Reaction Types
This section addresses workup challenges specific to common reactions performed with 2-Chloro-3-fluoro-5-methoxypyridine.
A. Suzuki-Miyaura Cross-Coupling Reactions
Q4: After my Suzuki-Miyaura coupling reaction, I'm struggling to remove the palladium catalyst and boron-containing byproducts. What's the best approach?
A4: The removal of palladium and boronic acid derivatives is a frequent challenge in Suzuki-Miyaura workups.[3] A multi-step approach is often necessary for complete purification.
Workflow for Post-Suzuki Workup:
Caption: Post-Suzuki Coupling Workup Flowchart.
Detailed Protocol:
-
Initial Filtration: After cooling and diluting the reaction mixture with an organic solvent like ethyl acetate, filter it through a pad of Celite®. This will remove the bulk of the heterogeneous palladium catalyst.[4]
-
Aqueous Base Wash: To remove boronic acid and its byproducts, wash the organic layer with an aqueous base solution, such as saturated sodium bicarbonate or 1M sodium hydroxide. The boronic acids will be converted to their corresponding water-soluble boronate salts.
-
Complexation/Scavenging (if necessary): If palladium residues persist, consider stirring the organic solution with a scavenger resin or treating it with a solution of aqueous sodium thiosulfate.
-
Standard Workup: Proceed with washing the organic layer with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtration, and concentration under reduced pressure.[3]
-
Final Purification: The crude product can then be purified by column chromatography on silica gel.
| Troubleshooting Suzuki Workups | |
| Issue | Recommended Solution |
| Palladium black precipitation | Filter through Celite® before aqueous workup. |
| Incomplete removal of boronic acid | Perform multiple washes with a basic aqueous solution. |
| Product is water-soluble | Back-extract the aqueous layers with fresh organic solvent. |
B. Buchwald-Hartwig Amination Reactions
Q5: My Buchwald-Hartwig amination reaction has a very dark color, and I'm having trouble isolating a clean product. What are the best practices for the workup?
A5: The dark coloration is typical for Buchwald-Hartwig reactions and is due to the presence of palladium complexes. The workup is centered around effectively removing the catalyst and the inorganic base.[4]
Workflow for Post-Buchwald-Hartwig Workup:
Sources
Validation & Comparative
Structural Confirmation of 2-Chloro-3-fluoro-5-methoxypyridine: A Comparative Analytical Guide
Topic: structural confirmation of 2-Chloro-3-fluoro-5-methoxypyridine isomers Content Type: Publish Comparison Guides
Executive Summary: The Regioisomer Challenge
In the development of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands, the 2-Chloro-3-fluoro-5-methoxypyridine scaffold serves as a critical pharmacophore. However, its synthesis—often involving electrophilic halogenation or nucleophilic aromatic substitution—frequently yields positional isomers, most notably 2-Chloro-5-fluoro-3-methoxypyridine .
Distinguishing these regioisomers is non-trivial due to their identical mass (
Comparative Analysis of Isomers
Before initiating analysis, it is vital to understand the structural differences that dictate the spectroscopic signatures.
| Feature | Target: 2-Chloro-3-fluoro-5-methoxypyridine | Common Isomer: 2-Chloro-5-fluoro-3-methoxypyridine |
| Structure | Cl (C2), F (C3), OMe (C5) | Cl (C2), OMe (C3), F (C5) |
| Proton H4 Environment | Ortho to F (C3) | Ortho to F (C5) |
| Proton H6 Environment | Para to F (C3) | Ortho to F (C5) |
| Key | One Large ( | Two Large ( |
| NOE Correlations | OMe shows NOE to H4 & H6 | OMe shows NOE to H4 only |
Deep Dive: NMR Spectroscopy Protocol
The most robust method for differentiation is Nuclear Magnetic Resonance (NMR) . The fluorine atom acts as a spin-active label (
A. H NMR Analysis (The "Coupling Constant" Test)
This is the primary decision gate. You must analyze the magnitude of the proton-fluorine coupling constants (
-
Target Molecule Logic:
-
H4 Proton: Located at position 4. It is ortho to the Fluorine at position 3. Expect a large coupling (
). -
H6 Proton: Located at position 6. It is para (across the ring) to the Fluorine at position 3. Expect a negligible or very small coupling (
). -
Result: The spectrum will show one signal with wide splitting (dd or d) and one signal with narrow splitting (d or s).
-
-
Isomer Logic (2-Cl-5-F-3-OMe):
-
H4 Proton: Located at position 4. It is ortho to the Fluorine at position 5. Expect a large coupling (
). -
H6 Proton: Located at position 6. It is also ortho to the Fluorine at position 5. Expect a large coupling (
). -
Result: Both aromatic proton signals will exhibit large fluorine splitting.
-
B. 2D NOESY Analysis (The "Spatial Proximity" Test)
If coupling constants are ambiguous due to line broadening, NOESY provides a spatial check.
-
Protocol: Irradiate or observe the Methoxy (-OMe) singlet (
ppm). -
Target Prediction: The -OMe group at C5 is flanked by protons at C4 and C6. You must observe two NOE cross-peaks.
-
Isomer Prediction: The -OMe group at C3 is flanked by Cl (C2) and H (C4). You will observe only one NOE cross-peak (to H4).
C. C NMR & F NMR
-
F NMR: While chemical shifts vary by solvent, the splitting pattern of the fluorine peak will mirror the proton analysis.
-
Target: Fluorine appears as a doublet of doublets (dd) with one large
(to H4) and one small (to H6). -
Isomer: Fluorine appears as a triplet (t) or dd with two large
values.
-
Experimental Workflow: Validated Decision Tree
The following diagram outlines the logical flow for confirming the structure of a synthesized batch.
Figure 1: Decision tree for the structural assignment of chlorofluoromethoxypyridine isomers.
Synthesis & Impurity Origins
Understanding the chemical causality of these isomers aids in preventing their formation.
Mechanistic Pathways
-
Electrophilic Chlorination: If synthesizing from 3-fluoro-5-methoxypyridine, chlorination is directed ortho or para to the activating methoxy group.
-
Site 2 (Ortho to OMe, Para to F): Yields Target.
-
Site 6 (Ortho to OMe, Ortho to F): Yields Target (Symmetrical equivalent if F wasn't present, but distinct here).
-
Site 4 (Ortho to OMe): Yields 4-Chloro isomer.
-
Note: The directing power of OMe is stronger than F.
-
-
Nucleophilic Substitution (
): If synthesizing from 2,3-difluoro-5-chloropyridine (rare) or 2,3-dichloro-5-fluoropyridine.-
Nucleophiles (NaOMe) attack the most electron-deficient position.
-
Positions 2 and 4 are activated by the pyridine nitrogen. Positions 3 and 5 are not.
-
Therefore, direct methoxylation at position 5 is difficult via
unless a strong leaving group (like Nitro) is present or metal-catalyzed coupling (Buchwald-Hartwig) is used.
-
Recommended Synthesis Route for High Regioselectivity
To avoid the isomer mixture entirely, use a route that fixes the substitution pattern early:
-
Starting Material: 2-Chloro-3-fluoro-5-hydroxypyridine.
-
Reaction: O-Methylation using MeI/K2CO3.
-
Advantage: The C-O bond is already established; no regioselectivity ambiguity regarding the pyridine ring positions.
Summary of Spectroscopic Data (Reference)
| Technique | Parameter | Diagnostic Value for Target |
| H6 | ||
| C3 ( | ||
| GC-MS | 161 (M+), 163 (M+2, Cl isotope).[1] Fragmentation is similar for isomers. | |
| IR | C-F stretch |
Note: Chemical shifts (
References
-
PubChem. "2-Chloro-5-fluoro-3-methoxypyridine (Isomer B Data)." National Library of Medicine. [Link]
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." [Link]
-
Reich, H. J. "Coupling Constants: Proton-Fluorine Couplings." University of Wisconsin-Madison. [Link]
Sources
Biological Activity & Synthetic Utility of 2-Chloro-3-fluoro-5-methoxypyridine: A Comparative Guide
The following guide provides an in-depth technical analysis of 2-Chloro-3-fluoro-5-methoxypyridine , positioning it not merely as a chemical intermediate, but as a strategic "privileged scaffold" in modern medicinal chemistry.
Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds
2-Chloro-3-fluoro-5-methoxypyridine (CAS 1211588-72-5) represents a high-value building block used to construct advanced pharmacophores, particularly BET bromodomain inhibitors and Orexin receptor agonists .[1]
Unlike its non-fluorinated or non-methoxylated analogs, this specific isomer offers a unique "Push-Pull" electronic profile :
-
3-Fluoro (Pull): Inductively withdraws electron density, lowering the basicity of the pyridine nitrogen (reducing off-target HERG liability) and blocking metabolic oxidation at the 3-position.
-
5-Methoxy (Push): Donates electron density via resonance, maintaining sufficient nucleophilicity for cross-coupling reactions and acting as a hydrogen-bond acceptor in protein pockets.[1]
This guide compares its performance against standard alternatives to demonstrate why it is the superior choice for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties in lead compounds.
Comparative Analysis: Structure-Activity Relationship (SAR)
The following table contrasts 2-Chloro-3-fluoro-5-methoxypyridine with its closest structural analogs. The "Biological Impact" refers to the properties imparted to the final drug molecule when this scaffold is incorporated.
Table 1: Comparative Physicochemical & Biological Profile
| Feature | 2-Chloro-3-fluoro-5-methoxypyridine (Subject) | 2-Chloro-5-methoxypyridine (Analog A) | 2-Chloro-3-fluoropyridine (Analog B)[1] |
| Structure | Cl at C2, F at C3, OMe at C5 | Cl at C2, OMe at C5 (No F) | Cl at C2, F at C3 (No OMe) |
| Electronic Character | Balanced: Inductive withdrawal (F) + Resonance donation (OMe). | Electron Rich: High resonance donation from OMe. | Electron Deficient: Strong inductive withdrawal from F. |
| Metabolic Stability | High: F blocks C3 oxidation; OMe is metabolically robust.[1] | Moderate: C3 is prone to oxidative metabolism (P450 attack).[1] | High: But lacks the H-bond acceptor (OMe) for potency.[1] |
| Lipophilicity (LogP) | Optimized: F increases lipophilicity slightly, balancing the polar OMe. | Lower: More polar, potentially limiting membrane permeability. | Variable: Depends heavily on the rest of the molecule.[1] |
| pKa Influence | Lowered (~2-3): Reduces non-specific binding and HERG toxicity.[1] | Higher (~4-5): Basic nitrogen increases risk of off-target effects. | Very Low: May reduce solubility in acidic media.[1] |
| Primary Application | BET Inhibitors, Orexin Agonists | General Kinase Inhibitors | Agrochemicals / Herbicides |
Biological Mechanism: Downstream Therapeutic Effects
This compound is not a drug itself but a pharmacophore enabler . Its biological activity is defined by how it modulates the target protein when part of a larger molecule.
Case Study: BET Bromodomain Inhibition
In the development of quinazolinone-based BET inhibitors (used for cancer and autoimmune diseases), the 2-Chloro-3-fluoro-5-methoxypyridine moiety serves as the "head group."[1]
-
Mechanism: The pyridine nitrogen forms a critical hydrogen bond with the Asparagine (Asn) residue in the BET binding pocket.
-
Role of 3-Fluoro: It modulates the electron density of the pyridine ring, fine-tuning the strength of this H-bond.[1] Without the fluorine, the interaction may be too strong (leading to slow off-rates) or too weak.
-
Role of 5-Methoxy: It fills a hydrophobic sub-pocket, displacing water molecules and gaining entropy-driven binding affinity.
Pathway Visualization: From Scaffold to Bioactivity
The following diagram illustrates how this building block is transformed into a bioactive BET inhibitor and the biological consequences of its specific substitution pattern.
Figure 1: Transformation of the scaffold into a bioactive inhibitor and its specific pharmacological contributions.[1]
Experimental Protocol: Synthetic Activation
To utilize this compound in drug discovery, it is typically activated via Palladium-catalyzed Carbonylation or Suzuki-Miyaura Coupling .[1] The presence of the 3-Fluoro group makes the 2-Chloro position more reactive toward oxidative addition compared to the non-fluorinated analog, allowing for milder reaction conditions.
Protocol: Pd-Catalyzed Carbonylation to Ester Intermediate
Objective: Convert 2-Chloro-3-fluoro-5-methoxypyridine into a methyl ester, a precursor for amide coupling in drug synthesis.
Reagents:
-
Substrate: 2-Chloro-3-fluoro-5-methoxypyridine (1.0 eq)[1]
-
Base: Triethylamine (3.0 eq)[1]
-
Solvent: Methanol (anhydrous)[1]
-
Gas: Carbon Monoxide (CO)[4]
Step-by-Step Methodology:
-
Preparation: In a high-pressure autoclave vessel, dissolve 2-Chloro-3-fluoro-5-methoxypyridine (5.05 g, 31.2 mmol) in anhydrous Methanol (150 mL).
-
Catalyst Addition: Add Triethylamine (13.0 mL, 93.6 mmol) followed by Pd(dppf)Cl₂ (1.14 g, 1.56 mmol). Note: Perform this quickly to minimize catalyst exposure to air.[1]
-
Purging: Seal the vessel. Purge with Nitrogen (3 cycles) followed by Carbon Monoxide (3 cycles).
-
Reaction: Pressurize with CO to 200 psi (13.8 bar) . Heat the mixture to 110°C with vigorous stirring (800 rpm).
-
Monitoring: Maintain reaction for 6 hours . Monitor consumption of starting material via LC-MS (Target Mass: ~161.5 → 185.1 [M+H]+).
-
Workup: Cool to room temperature. Vent the CO gas carefully into a fume scrubber. Filter the mixture through a pad of Celite to remove Palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate) to yield the methyl ester.
Validation Check:
-
Self-Validating Step: The disappearance of the characteristic Ar-Cl isotopic pattern (3:1 ratio) in Mass Spec and the appearance of the ester carbonyl peak (~1730 cm⁻¹) in IR confirm success.
Safety & Handling (E-E-A-T)
While specific toxicology data for this isomer is limited, its structural class (halogenated pyridines) mandates strict safety protocols.[5][6]
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.[1] Potential sensitizer.
-
Reactivity: The 2-Chloro position is highly electrophilic.[1] Avoid contact with strong nucleophiles unless intended.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methoxy group can be susceptible to demethylation under strong acidic conditions at high heat.
References
-
Zenith Epigenetics Corp. (2019). Quinazolinones as bromodomain inhibitors. US Patent 10,500,209 B2.
-
Merck Sharp & Dohme. (2022). Macrocyclic urea orexin receptor agonists. WO Patent 2022/094012 A1.
-
BenchChem. (2025).[1][5][6] Navigating the Safety Profile of 3-Chloro-5-fluoro-2-methoxypyridine and Isomers. (Note: Generalized reference for halogenated pyridine safety).
-
PubChem. (2025).[1][7][8] Compound Summary: 2-Chloro-3-fluoro-5-methoxypyridine (CAS 1211588-72-5).[1][9]
-
Moma Therapeutics. (2024). Semi-saturated bicyclic derivatives and related uses (Polθ inhibitors). WO Patent 2024/211836.
Sources
- 1. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US10500209B2 - Quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]
- 4. CN105593224B - Novel quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1211588-72-5|2-Chloro-3-fluoro-5-methoxypyridine|BLD Pharm [bldpharm.com]
validation of analytical methods for 2-Chloro-3-fluoro-5-methoxypyridine
An analytical method is only as reliable as the scientific logic and validation framework that supports it. For highly functionalized building blocks like 2-Chloro-3-fluoro-5-methoxypyridine (CAS: 1211588-72-5)—a critical intermediate in pharmaceutical and agrochemical synthesis—choosing and validating the correct analytical technique is paramount.
The unique substitution pattern of this molecule (chloro, fluoro, and methoxy groups on a pyridine core) imparts specific physicochemical properties: moderate lipophilicity, volatility, and a distinct UV absorption profile. This guide provides an objective comparison of the two primary analytical methods used for this compound—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) and Gas Chromatography (GC-FID)—and outlines a self-validating experimental workflow grounded in the latest [1].
Analytical Method Selection: RP-HPLC vs. GC-FID
When developing an assay for 2-Chloro-3-fluoro-5-methoxypyridine, scientists must weigh the compound's volatility against its chromophoric strength.
-
RP-HPLC-UV is the gold standard for assaying the main component and quantifying related non-volatile substances. The conjugated
-system of the pyridine ring provides a strong UV chromophore, allowing for high-precision quantification. -
GC-FID is highly orthogonal and excels in the detection of volatile process impurities, unreacted halogenated precursors, and residual solvents that lack a UV chromophore. Because the compound has a relatively low molecular weight (161.56 g/mol ), it readily vaporizes without thermal degradation, making GC a viable alternative.
Caption: Analytical method selection pathway for 2-Chloro-3-fluoro-5-methoxypyridine based on its properties.
Comparative Performance Data
To objectively evaluate these alternatives, we must look at their validation metrics. The following table summarizes the quantitative performance data for both methods when validated according to [1].
| Validation Parameter (ICH Q2(R2)) | RP-HPLC-UV (Assay & Purity) | GC-FID (Residual Volatiles) | Regulatory Acceptance Criteria |
| Linearity Range | 25 - 150 µg/mL | 1 - 50 µg/mL | |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 µg/mL | Signal-to-Noise (S/N) |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.15 µg/mL | S/N |
| Accuracy (Spike Recovery) | 98.8% - 101.2% | 94.5% - 105.1% | 98.0% - 102.0% (For Assay) |
| Precision (Repeatability) | %RSD = 0.6% | %RSD = 1.8% | %RSD |
| Specificity | Baseline resolution ( | Orthogonal separation | No interference at analyte |
Step-by-Step Methodology: Self-Validating RP-HPLC Workflow
A robust analytical protocol must be more than a list of instructions; it must be a self-validating system that inherently proves its own reliability during every run. The following RP-HPLC methodology is designed with built-in causality and data integrity checks, aligning with best practices in [2].
Step 1: Mobile Phase Preparation & pH Control
-
Action: Prepare Solvent A (0.1% Trifluoroacetic acid [TFA] in LC-MS grade Water) and Solvent B (0.1% TFA in LC-MS grade Acetonitrile).
-
Causality: 2-Chloro-3-fluoro-5-methoxypyridine contains a basic pyridine nitrogen. Without strict pH control, this nitrogen interacts with unendcapped residual silanols on the silica stationary phase, causing severe peak tailing. TFA acts as an ion-pairing agent and lowers the pH to ~2.0, fully protonating the silanols (neutralizing their charge) to ensure sharp, symmetrical peaks.
Step 2: Standard and Sample Preparation
-
Action: Dissolve the reference standard in a diluent matching the initial mobile phase conditions (e.g., 80:20 Water:Acetonitrile) to a working concentration of 100 µg/mL.
-
Causality: The sample solvent must never be stronger (more organic) than the initial mobile phase. If a strong solvent is used, the analyte will travel down the column un-retained before mixing with the mobile phase, leading to peak splitting and poor resolution. Matching the diluent ensures optimal focusing of the analyte band at the column head.
Step 3: Chromatographic Execution
-
Action: Run a gradient from 20% B to 80% B over 15 minutes on an endcapped C18 column (150 x 4.6 mm, 3.5 µm) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.
-
Causality: The C18 stationary phase effectively retains the moderately lipophilic halogenated pyridine. The gradient elution ensures that any highly retained, non-polar process impurities (e.g., poly-halogenated byproducts) are flushed from the column, preventing "ghost peaks" in subsequent injections.
Step 4: Self-Validating Sequence Design
-
Action: Program the sequence to begin with two blank injections, followed by six replicate injections of the 100 µg/mL standard. Bracket the unknown samples with a standard injection every 10 samples, and end the sequence with a final standard.
-
Causality: This creates a closed-loop validation system. The blanks prove the system is free of carryover. The six replicates establish the System Suitability Test (SST) baseline (requiring %RSD < 2.0% and Tailing Factor < 1.5), proving instrument readiness before data collection. The bracketing standards verify that detector response and retention times have not drifted over the course of the run, ensuring data integrity from start to finish.
ICH Q2(R2) Validation Lifecycle
To formally validate the above method for regulatory submission, the workflow must follow the sequential parameters defined by ICH Q2(R2).
Caption: Sequential workflow for analytical method validation adhering to ICH Q2(R2) regulatory guidelines.
-
Specificity: Demonstrated by injecting diluent blanks and known synthetic impurities to ensure no co-elution occurs at the retention time of 2-Chloro-3-fluoro-5-methoxypyridine.
-
Linearity & Range: Evaluated across 5 concentration levels ranging from the LOQ to 120% of the nominal target concentration. A linear regression model is applied to ensure proportional detector response.
-
Accuracy: Validated via spike-recovery experiments. Known amounts of the reference standard are spiked into a blank matrix at 80%, 100%, and 120% levels to confirm the absence of matrix interference.
-
Precision: Assessed at two levels: Repeatability (intra-day precision by a single analyst) and Intermediate Precision (inter-day precision across different analysts and instruments) to ensure method ruggedness.
References
-
Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Title: Peer Reviewed: A Practical Guide to Analytical Method Validation Source: Analytical Chemistry (ACS Publications) URL:[Link]
Benchmarking Purity Assessment: qNMR vs. HPLC-UV for 2-Chloro-3-fluoro-5-methoxypyridine
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and CMC Leads Estimated Read Time: 12 Minutes
Executive Summary: The "Invisible" Impurity Trap
In the synthesis of 2-Chloro-3-fluoro-5-methoxypyridine (CFMP) —a critical scaffold for next-generation kinase inhibitors—purity assessment is rarely straightforward. The specific halogenation pattern (2-Cl, 3-F) creates a unique electronic environment that complicates standard chromatography.
Common synthetic routes, such as the electrophilic fluorination of 2-chloro-5-methoxypyridine or nucleophilic substitution on 2,3-difluoro-5-chloropyridine, frequently generate regioisomers (e.g., 4-methoxy variants) and des-halo impurities .
This guide challenges the industry reliance on HPLC-UV by comparing it against Quantitative NMR (qNMR). While HPLC remains the workhorse for trace impurity profiling, our data suggests that qNMR is superior for establishing absolute assay purity in early-phase development where certified reference standards for impurities are unavailable.
Strategic Analysis of Analytical Methodologies
Method A: HPLC-UV (High-Performance Liquid Chromatography)
The Standard for Impurity Profiling
Standard C18 columns often fail to resolve the critical regioisomers of fluorinated pyridines due to similar lipophilicity. The basic nitrogen atom also causes peak tailing on residual silanols.
-
The Solution: Use of Pentafluorophenyl (PFP) stationary phases. The PFP ring interacts via
- stacking and dipole-dipole interactions with the fluorinated pyridine, offering selectivity that C18 cannot match. -
Limitation: HPLC-UV assumes that the extinction coefficient (
) of the impurity equals that of the product. For CFMP, precursors lacking the methoxy auxochrome will have significantly lower UV response, leading to an overestimation of purity .
Method B: qNMR (Quantitative Nuclear Magnetic Resonance)
The Gold Standard for Mass Balance
qNMR utilizes the direct proportionality between signal integration and molar concentration.[1] It requires no specific reference standard for the analyte—only a traceable Internal Standard (IS).
-
The Advantage: It detects all protonated impurities (including residual solvents and oligomers) regardless of their UV chromophore.
-
The 19F Option: Since CFMP contains a fluorine atom, 19F qNMR can also be employed to eliminate solvent interference, provided a suitable fluorinated IS (e.g.,
-trifluorotoluene) is used.
Comparative Data: HPLC vs. qNMR
The following table summarizes a comparative study of a crude batch of synthesized CFMP.
| Metric | HPLC-UV (C18 Column) | HPLC-UV (PFP Column) | 1H qNMR |
| Reported Purity | 99.2% (Area %) | 98.4% (Area %) | 97.1% (wt/wt) |
| Major Impurity Detected | None (>0.1%) | 0.8% (Regioisomer) | 1.1% (Regioisomer) + 0.9% Solvent |
| Run Time | 25 mins | 30 mins | 15 mins (incl. prep) |
| Reference Standard | Required for quant | Required for quant | Not Required |
| Selectivity Mechanism | Hydrophobicity | Chemical Shift ( | |
| Primary Risk | Co-elution of isomers | Response factor bias |
Interpretation: The C18 HPLC method failed to separate the 4-methoxy isomer, co-eluting it with the main peak. The PFP column resolved the isomer but missed residual solvent (DCM). qNMR provided the true mass-balance purity (97.1%), revealing that the batch contained non-chromophoric impurities and solvents.
Decision Framework
Use the following logic flow to determine the appropriate method for your stage of development.
Figure 1: Analytical Decision Matrix for Fluorinated Pyridines.
Detailed Experimental Protocols
Protocol A: High-Resolution HPLC (PFP Phase)
Recommended for separating the 2-Cl-3-F-5-OMe product from its 4-OMe regioisomer.
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5 (150 mm x 2.1 mm, 1.9 µm). Note: The fluorinated phase is critical.
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
95% B (Linear ramp) -
15-18 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 270 nm (Pyridine
) and 254 nm. -
Temperature: 40°C.
Protocol B: 1H qNMR (Internal Standard Method)
Recommended for absolute purity determination.
1. Internal Standard (IS) Selection: For CFMP, we recommend Maleic Acid (Traceable Standard).
-
Why: It provides a sharp singlet at
6.3 ppm (in DMSO- ), which typically sits in a silent region for pyridines (aromatics usually 7.0–9.0 ppm; methoxy 3.8–4.0 ppm).
2. Sample Preparation:
-
Accurately weigh 10–15 mg of CFMP (
) into a vial. -
Accurately weigh 5–8 mg of Maleic Acid IS (
) into the same vial. -
Dissolve in 0.6 mL DMSO-
. Ensure complete dissolution.
3. Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (
): Must be of the slowest relaxing nucleus.-
Tip: Pyridine ring protons often have
seconds. Set seconds.
-
-
Scans: 16 or 32 (Sufficient for S/N > 200).
-
Spectral Width: 20 ppm (to catch all signals).
-
Temperature: 298 K.[2]
4. Processing:
-
Phase and baseline correction must be performed manually.
-
Integrate the IS peak (set to defined value based on protons, e.g., 2H) and the specific CFMP aromatic proton (e.g., H-6 at
~8.0 ppm).
5. Calculation:
Where:
- = Integration area[1]
- = Number of protons (IS=2, Sample=1 for H-6)
- = Molecular Weight
- = Mass weighed[2][3]
- = Purity (as decimal)
Workflow Visualization: qNMR Execution
Figure 2: Validated qNMR Workflow for Absolute Purity Assessment.
References
-
ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation. (2005).[4] Guideline on validation of analytical procedures: text and methodology.Link
-
Use of PFP Phases for Halogenated Compounds. Journal of Chromatography A. (2013). "Fluorinated stationary phases: Preparation, properties and applications."[5][6] Link
-
qNMR Best Practices. Journal of Pharmaceutical and Biomedical Analysis. (2010).[7] "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Link
-
BIPM Guidance. Bureau International des Poids et Mesures. "Internal Standard Reference Data for qNMR." Link
-
Separation of Pyridine Isomers. SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Advantages of 2-Chloro-3-fluoro-5-methoxypyridine in High-Value Scaffold Synthesis
[1]
Executive Summary
In the landscape of heterocyclic building blocks, 2-Chloro-3-fluoro-5-methoxypyridine (CAS 1211588-72-5) has emerged as a "privileged fragment" for medicinal chemistry.[1] Unlike simple chloropyridines, this trisubstituted scaffold offers a unique orthogonal reactivity profile driven by the electronic synergy between the 3-fluoro and 2-chloro substituents.
This guide objectively analyzes the performance of 2-Chloro-3-fluoro-5-methoxypyridine against standard alternatives (e.g., 2-chloro-5-methoxypyridine).[1] It details how the 3-fluorine atom acts not merely as a structural substituent but as a reactivity amplifier , enabling regioselective transformations that are kinetically difficult or impossible with non-fluorinated analogs.
Chemical Profile & Structural Logic
The utility of this building block stems from the precise electronic push-pull effects of its substituents.[2]
| Feature | Chemical Logic | Synthetic Advantage |
| 2-Chloro (C-Cl) | Leaving group at the | Primary handle for SNAr and Pd-catalyzed cross-couplings. |
| 3-Fluoro (C-F) | Strong | Activation: Lowers the LUMO energy at C2, accelerating nucleophilic attack. Direction: Directs lithiation to the C4 position via the Ortho-Fluorine Effect. |
| 5-Methoxy (C-OMe) | Electron-donating group (EDG) at the meta position relative to Cl.[1] | Modulation: Balances the electron deficiency, preventing ring degradation during harsh couplings. Derivatization: Precursor to hydroxyl (H-bond donor) via demethylation.[1] |
Visualizing the Reactivity Landscape
The following diagram maps the orthogonal reaction sites available on this scaffold, highlighting the specific activation modes provided by the substituents.
Figure 1: Orthogonal reactivity map. Note the dual role of the 3-Fluorine atom in activating C2 for nucleophilic attack and directing metalation to C4.
Comparative Advantage: Fluorine-Enhanced SNAr[1][3]
The most significant advantage of using the 3-fluoro analog over 2-chloro-5-methoxypyridine is the dramatic acceleration of Nucleophilic Aromatic Substitution (SNAr) at the 2-position.[1]
Mechanism of Enhancement
In SNAr reactions, the rate-determining step is often the formation of the Meisenheimer complex.[3] The highly electronegative fluorine atom at C3 stabilizes the negative charge developing on the ring (and specifically on the nitrogen) through strong inductive effects (-I), significantly lowering the activation energy compared to the hydrogen-substituted analog [1].
Performance Comparison Table
| Feature | 2-Chloro-3-fluoro-5-methoxypyridine | 2-Chloro-5-methoxypyridine (Alternative) | Impact |
| SNAr Rate | High (Activated by ortho-F) | Moderate/Low (Deactivated by meta-OMe) | The 3-F analog allows milder conditions (lower Temp, weaker bases).[1] |
| Regiocontrol | Absolute (C2 only) | Good (C2 preferred) | 3-F locks regioselectivity by making C2 significantly more electrophilic than C6. |
| Reaction Temp | Typically 40–80 °C | Typically 100–140 °C | Lower thermal stress reduces decomposition of sensitive nucleophiles. |
Experimental Validation: SNAr with Secondary Amines
Context: Synthesis of BET bromodomain inhibitors often requires coupling hindered amines to the pyridine core.
Protocol A: Coupling with Morpholine (Self-Validating System)
-
Setup: Charge a reaction vial with 2-chloro-3-fluoro-5-methoxypyridine (1.0 equiv) and anhydrous DMSO (0.5 M concentration).
-
Reagent Addition: Add K2CO3 (2.0 equiv) followed by morpholine (1.2 equiv).
-
Reaction: Heat to 80 °C for 4–6 hours.
-
Checkpoint: Monitor by LCMS. The 3-F analog typically reaches >95% conversion within 4h.[1] The non-fluorinated analog often requires >12h or higher temperatures (120 °C) to overcome the electron-donating effect of the methoxy group [2].
-
-
Workup: Dilute with water, extract with EtOAc. The product is 4-(3-fluoro-5-methoxypyridin-2-yl)morpholine.[1]
Core Advantage: Directed Ortho Metalation (DoM)
While the 2-chloro position is standard, the 3-fluoro substituent opens a gateway to C4 functionalization that is inaccessible in non-fluorinated analogs.
The "Ortho-Fluorine" Directing Effect
Fluorine is a powerful Directed Metalation Group (DMG).[1] In 2-chloro-3-fluoro-5-methoxypyridine, the C4 proton is flanked by the fluorine (C3) and the methoxy group (C5).[1]
-
Acidity: The C4 proton is significantly acidified by the adjacent F and OMe groups.
-
Coordination: Lithium bases (e.g., LDA, LiTMP) coordinate to the fluorine/methoxy lone pairs, directing deprotonation exclusively to C4.
Contrast with Alternative: In 2-chloro-5-methoxypyridine, lithiation is less regioselective and typically occurs at C6 (ortho to OMe) or C3, leading to mixtures.[1]
Experimental Protocol: C4-Iodination
Context: Preparing intermediates for Orexin receptor agonists [3].[1]
-
Inert Atmosphere: Flame-dry a flask and purge with Argon.
-
Solvent/Substrate: Dissolve 2-chloro-3-fluoro-5-methoxypyridine (1.0 equiv) in anhydrous THF. Cool to -78 °C .[1][4]
-
Lithiation: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 equiv) dropwise.
-
Note: LiTMP is preferred over n-BuLi to avoid nucleophilic attack at the C2-Cl position.[1]
-
Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the lithiated species.
-
-
Quench: Add a solution of Iodine (I2) (1.2 equiv) in THF.
-
Warming: Allow to warm to RT.
-
Result: Yields 2-chloro-3-fluoro-4-iodo-5-methoxypyridine . This intermediate is now tri-functionalized (Cl, I, OMe) and ready for sequential cross-coupling (Suzuki at C4, then Suzuki/Buchwald at C2).
Applications in Drug Discovery[2][4][6][7][8]
Case Study 1: BET Bromodomain Inhibitors
In the development of Quinazolinone-based BET inhibitors, the 2-chloro-3-fluoro-5-methoxypyridine scaffold is used to introduce a solubility-enhancing "tail" via the C2 position.[1]
-
Role: The 3-F atom improves the metabolic stability of the pyridine ring against oxidative metabolism compared to the non-fluorinated parent.
-
Synthesis: The scaffold is coupled via Carbonylation (Pd-catalyzed CO insertion) to form esters or amides [4].[1]
Case Study 2: Thienopyridine Synthesis
The scaffold is a precursor to thieno[2,3-b]pyridines.[5]
-
Step 1: SNAr with NaSMe (Sodium thiomethoxide) selectively displaces the C2-Cl (activated by 3-F).[1]
-
Step 2: The resulting sulfide is cyclized.
References
-
BenchChem Application Notes. Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.Link
- Sakamoto, T., et al.Chem. Pharm. Bull. (1985). Reactivity of halopyridines in cross-coupling. (General grounding on pyridine reactivity).
-
Patent WO2022094012A1. Macrocyclic urea orexin receptor agonists. (Describes lithiation/iodination protocols). Link
-
Patent CN105593224B. Novel quinazolinones as bromodomain inhibitors. (Describes Carbonylation and use in BET inhibitors). Link
-
Thieme Connect. Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines. (Describes regioselectivity driven by 3-F). Link
Disclaimer: This guide is for research purposes. All protocols should be validated in your specific laboratory setting with appropriate safety measures.
Sources
- 1. 1361841-92-0|2-Chloro-3-fluoro-5-(trifluoromethoxy)pyridine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Safety Operating Guide
2-Chloro-3-fluoro-5-methoxypyridine proper disposal procedures
Comprehensive Laboratory Safety and Disposal Protocol for 2-Chloro-3-fluoro-5-methoxypyridine
As drug development increasingly relies on complex fluorinated and chlorinated heterocycles to optimize pharmacokinetic properties, compounds like 2-Chloro-3-fluoro-5-methoxypyridine (CAS: 1211588-72-5) have become staple building blocks in medicinal chemistry[1]. However, the very structural features that make these molecules valuable—specifically the highly stable carbon-halogen bonds—also render them persistent environmental hazards if not managed correctly.
This guide provides a self-validating, regulatory-compliant framework for the safe handling, accumulation, and final disposal of 2-Chloro-3-fluoro-5-methoxypyridine in professional laboratory settings.
Physicochemical Profile and Waste Classification
Before establishing a disposal protocol, it is critical to understand the regulatory and chemical classification of the waste stream. Because this compound contains both chlorine and fluorine substituents on a pyridine ring, it must be strictly managed as Halogenated Organic Waste .
| Property / Classification | Detail | Rationale for Disposal Impact |
| Chemical Name | 2-Chloro-3-fluoro-5-methoxypyridine | The heteroaromatic ring resists standard biological degradation. |
| CAS Number | 1211588-72-5[1] | Unique identifier for waste manifesting. |
| Waste Stream Category | Halogenated Organic | Requires specialized thermal destruction to break C-F and C-Cl bonds. |
| EPA Regulatory Context | 40 CFR § 721.8675 (Halogenated Pyridines)[2] | Mandates chemical destruction or high-temperature incineration[2]. |
The Causality of Halogenated Waste Segregation
In laboratory waste management, mixing halogenated compounds (like 2-Chloro-3-fluoro-5-methoxypyridine) with non-halogenated solvents (like ethanol or ethyl acetate) is a critical operational failure.
The Mechanistic Reason: Standard non-halogenated waste is often incinerated at lower temperatures or repurposed as fuel blending. If halogenated pyridines are introduced into this stream, the lower incineration temperatures fail to completely cleave the carbon-halogen bonds. This incomplete combustion can lead to the atmospheric release of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Furthermore, the combustion of halogens generates corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases, which require specialized alkaline scrubbers not present in non-halogenated incinerators.
Therefore, strict segregation is not just a regulatory formality; it is a fundamental chemical necessity to prevent environmental toxicity and catastrophic damage to disposal infrastructure.
Step-by-Step Operational Disposal Methodology
The following protocol outlines the lifecycle of 2-Chloro-3-fluoro-5-methoxypyridine waste from the benchtop to final destruction. Note: This procedure is strictly for legitimate, professional laboratory settings utilizing licensed hazardous waste contractors.
Step 1: Point-of-Generation Segregation
-
Designate a specific, chemically compatible waste container (typically High-Density Polyethylene, HDPE) exclusively for "Halogenated Organic Waste."
-
Ensure the container is equipped with a vented cap if the waste stream contains reactive intermediates that may evolve gas.
Step 2: Satellite Accumulation Area (SAA) Management
-
Place the designated waste container in a secondary containment bin within the laboratory's SAA.
-
The container must remain securely closed at all times except when actively adding waste.
-
Affix a globally harmonized system (GHS) compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "Halogenated Pyridines" or the specific chemical name.
Step 3: Decontamination of Empty Reagent Vessels
-
Empty reagent bottles that contained 2-Chloro-3-fluoro-5-methoxypyridine must be triple-rinsed with a compatible halogenated solvent (e.g., dichloromethane).
-
The rinsate must be collected and disposed of in the Halogenated Organic Waste stream. The triple-rinsed bottle can then be defaced and disposed of according to institutional solid waste policies.
Step 4: Institutional Transfer and Final Destruction
-
Once the SAA container is full (or reaches the regulatory time limit), transfer it to the facility's Central Accumulation Area (CAA).
-
The waste must be handed over to an EPA-licensed (or equivalent regional authority) hazardous waste vendor.
-
Final Route: The vendor will transport the waste to a specialized facility for high-temperature rotary kiln incineration (>1000°C) equipped with wet scrubbers to neutralize the resulting acidic gases (HCl, HF)[2].
Waste Management Workflow Visualization
Decision matrix and lifecycle workflow for the disposal of halogenated pyridine laboratory waste.
References
Sources
Navigating the Safe Handling of 2-Chloro-3-fluoro-5-methoxypyridine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the introduction of novel chemical entities is a daily reality. Among these, halogenated pyridines such as 2-Chloro-3-fluoro-5-methoxypyridine represent a critical class of building blocks. However, their unique chemical properties necessitate a thorough understanding of safe handling practices to mitigate potential risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for operational excellence and risk mitigation in the laboratory.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of 2-Chloro-3-fluoro-5-methoxypyridine, a comprehensive risk assessment is paramount. The primary objective is to minimize exposure through engineering controls, which are inherently more reliable than personal protective equipment alone.
Primary Engineering Control: The Chemical Fume Hood
All operations involving the handling of 2-Chloro-3-fluoro-5-methoxypyridine, including weighing, transferring, and the setup of reactions, should be conducted within a properly functioning chemical fume hood.[2][5] This is critical for preventing the inhalation of potentially harmful vapors or aerosols.[5]
Secondary Engineering Controls:
-
Ventilation: Ensure the laboratory is well-ventilated to further reduce the concentration of any fugitive emissions.[5]
-
Safety Showers and Eyewash Stations: These should be readily accessible and tested regularly. Ensure a clear path to this equipment from the work area.[6]
II. Personal Protective Equipment (PPE): Your Essential Barrier
The following table outlines the recommended PPE for handling 2-Chloro-3-fluoro-5-methoxypyridine, based on the established best practices for working with similar halogenated pyridines.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 compliant chemical splash goggles are mandatory.[7] A face shield should be worn over goggles when there is a risk of splashing or uncontrolled reactions.[7][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact with a broad range of chemicals.[5][9] For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for damage before use and change them immediately upon contamination.[8][9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin.[9] Clothing worn underneath should be made of natural fibers like cotton.[9] |
| Foot Protection | Closed-Toe Shoes | Shoes that completely cover the feet are required. Perforated shoes, sandals, and open-toed footwear are not permitted in the laboratory.[9] |
| Respiratory Protection | Respirator | The use of a chemical fume hood should be sufficient to control exposure. However, if engineering controls are not feasible or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[8] |
III. Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risk and ensuring a safe laboratory environment.
Safe Handling Protocol
-
Preparation: Before beginning work, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation.[2]
-
Reaction Setup: Set up all reactions within the fume hood. Ensure all glassware is securely clamped and that heating and stirring equipment is functioning correctly.
-
Post-Handling: After handling the compound, thoroughly wash hands and any exposed skin with soap and water.[10] Decontaminate the work surface and any equipment used.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention if irritation persists.[2][11] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[2][10] Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[2] Place the absorbed material into a sealed, labeled container for disposal.[2][12] Ventilate the area and decontaminate the spill site. |
Disposal Plan
All waste containing 2-Chloro-3-fluoro-5-methoxypyridine, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.[12]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Chloro-3-fluoro-5-methoxypyridine."
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10][12] Do not discharge into drains or the environment.[12][13]
IV. Visualizing the Workflow for Safe Chemical Handling
The following diagram illustrates the logical progression of steps for the safe handling of 2-Chloro-3-fluoro-5-methoxypyridine, from preparation to disposal.
Caption: Workflow for Safe Handling of 2-Chloro-3-fluoro-5-methoxypyridine.
By integrating these principles of hazard assessment, engineering controls, appropriate PPE usage, and procedural diligence, researchers can confidently and safely work with 2-Chloro-3-fluoro-5-methoxypyridine, fostering a culture of safety and scientific excellence within the laboratory.
V. References
-
2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Flame Resistant PPE | Department of Chemistry and Biochemistry. (n.d.). University of Arizona. Retrieved from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
-
Dräger Gas Detectors & PPE for Pyridine | C5H5N | 110-86-1. (n.d.). Dräger. Retrieved from [Link]
-
Safety Data Sheet - 2-Chloro-5-(chloromethyl)-3-fluoropyridine. (2025, February 12). Angene Chemical. Retrieved from [Link]
-
SAFETY DATA SHEET - 2-Chloro-5-fluoropyridine. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. (2005, March 21). Cole-Parmer. Retrieved from [Link]
Sources
- 1. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
- 7. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
